N2,N2-Diallyl-2,5-pyridinediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWMPSMZGWEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for N2,N2-Diallyl-2,5-pyridinediamine, a compound of interest for various research and development applications. Due to the absence of a direct, documented synthesis for this specific molecule in the current scientific literature, this guide outlines a robust, two-step synthetic pathway. The proposed synthesis involves the initial reduction of 2-amino-5-nitropyridine to form the key intermediate, 2,5-diaminopyridine, followed by a selective N,N-diallylation at the more nucleophilic N2 position.
This document details the experimental protocols for each synthetic step, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the Graphviz DOT language to facilitate a clear understanding of the process.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,5-Diaminopyridine
The initial step involves the reduction of the nitro group of 2-amino-5-nitropyridine to an amino group, yielding 2,5-diaminopyridine. Catalytic hydrogenation using Raney nickel is a highly effective and clean method for this transformation.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Amino-5-nitropyridine |
| Product | 2,5-Diaminopyridine |
| Catalyst | Raney Nickel |
| Reducing Agent | Hydrogen Gas (H₂) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Reported Purity | >98% |
Experimental Protocol
-
Reactor Setup: In a hydrogenation reactor, add 100 ml of methanol.
-
Addition of Reactants: To the methanol, add 16.1 g of 2-amino-5-nitropyridine and 8.13 g of Raney nickel catalyst.
-
Hydrogenation: Seal the reactor and introduce hydrogen gas (H₂).
-
Reaction: Maintain the reaction at room temperature for 12 hours with continuous stirring.
-
Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Product Isolation: The resulting solid is 2,5-diaminopyridine. Further purification can be achieved by recrystallization if necessary. A reported purity of over 98.5% has been achieved with this method.[1]
Step 2: Synthesis of this compound
The second step is the selective N,N-diallylation of 2,5-diaminopyridine. The amino group at the 2-position of the pyridine ring is expected to be more nucleophilic than the amino group at the 5-position due to the electron-withdrawing nature of the ring nitrogen. This difference in reactivity should allow for the selective alkylation at the N2 position under controlled conditions. The following protocol is adapted from general procedures for the N,N-diallylation of anilines.[2][3]
Quantitative Data
| Parameter | Value |
| Starting Material | 2,5-Diaminopyridine |
| Product | This compound |
| Alkylating Agent | Allyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Aqueous Ethanol |
| Temperature | 70°C |
| Reaction Time | 2-4 hours (monitor by TLC) |
Experimental Protocol
-
Reaction Mixture Preparation: In a round-bottom flask, dissolve 0.5 mmol of 2,5-diaminopyridine in a mixture of 2 mL of ethanol and 1 mL of water.
-
Addition of Base: Add 2.0 mmol of potassium carbonate to the solution.
-
Addition of Alkylating Agent: While stirring, add 1.5 mmol of allyl bromide to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
Logical Relationships in Selective Diallylation
The selectivity of the diallylation reaction is governed by the difference in nucleophilicity between the two amino groups of 2,5-diaminopyridine. The following diagram illustrates this relationship.
Caption: Rationale for the selective N,N-diallylation of 2,5-diaminopyridine.
References
An In-depth Technical Guide on the Physicochemical Properties of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of N2,N2-Diallyl-2,5-pyridinediamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines the available information with inferred properties based on analogous chemical structures and general principles of organic chemistry. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental validation is necessary.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative. Basic identifying information has been compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C11H15N3 | VSNCHEM[1], BLD Pharm |
| Molecular Weight | 189.26 g/mol | VSNCHEM[1], BLD Pharm |
| IUPAC Name | N2,N2-diallylpyridine-2,5-diamine | Inferred |
| SMILES Code | NC1=CN=C(N(CC=C)CC=C)C=C1 | BLD Pharm |
| CAS Number | Not available | BLD Pharm |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The lack of a registered CAS number and experimental data such as melting point, boiling point, and solubility indicates that this compound may not have been extensively synthesized or characterized.
Proposed Synthesis
A plausible synthetic route for this compound involves the N-allylation of 2,5-diaminopyridine. This reaction is a standard method for introducing allyl groups to amine functionalities.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Diaminopyridine
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Reagents and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate eluents)
-
Instrumentation for characterization (NMR spectrometer, IR spectrometer, mass spectrometer)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-diaminopyridine in the chosen solvent.
-
Addition of Base: Add the base to the solution. The base is crucial for deprotonating the amino groups, making them more nucleophilic.
-
Addition of Allylating Agent: Slowly add allyl bromide to the reaction mixture at room temperature. An exothermic reaction may occur, so controlled addition and cooling might be necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterization: Characterize the purified product using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the diallyl groups.
-
FT-IR: To identify the characteristic functional groups (e.g., N-H stretch of the primary amine, C=C stretch of the allyl groups).
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways (Hypothetical)
There is no specific information available in the scientific literature regarding the biological activity of this compound. However, substituted pyridinediamine derivatives are known to exhibit a range of biological activities, including potential applications as kinase inhibitors in cancer therapy. For illustrative purposes, the following diagram depicts a generic signaling pathway that is often targeted by such small molecule inhibitors.
Note: The following diagram is a hypothetical representation and does not imply any proven activity for this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This compound is a chemical entity for which there is a significant lack of publicly available scientific data. This guide has provided the known foundational information and proposed a logical synthetic route and characterization workflow. To fully understand the chemical and biological properties of this compound, extensive experimental work is required. Future research should focus on:
-
Synthesis and Characterization: Performing the synthesis and thorough characterization using modern analytical techniques to establish its physicochemical properties.
-
Biological Screening: Evaluating its biological activity in various assays to explore its potential as a therapeutic agent or a research tool.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between its structure and any observed biological activity.
This document serves as a starting point for researchers interested in this compound and underscores the need for primary research to elucidate its properties.
References
An In-depth Technical Guide to N2,N2-Diallyl-2,5-pyridinediamine: Structure, and Characterization Workflow
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides available information on N2,N2-Diallyl-2,5-pyridinediamine, including its chemical structure. Due to the limited publicly available data for this specific compound, this document also presents a generalized workflow for the synthesis and characterization of novel pyridinediamine derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
This compound: Overview and Structure
The structural information for this compound is as follows:
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Molecular Formula: C11H15N3
-
Molecular Weight: 189.26 g/mol
-
SMILES Code: NC1=CN=C(N(CC=C)CC=C)C=C1
The structure features a pyridine ring with a primary amine group at the 5-position and a diallylamine substituent at the 2-position. The presence of the allyl groups offers potential for further chemical modification and introduces unsaturation into the molecule.
Physicochemical and Pharmacokinetic Data Summary
For a novel compound such as this compound, a comprehensive characterization of its physicochemical and pharmacokinetic properties is essential for any potential therapeutic development. The following table outlines the key parameters that would be determined experimentally.
| Parameter | Description | Typical Experimental Method(s) |
| Solubility | The maximum concentration of the compound that can dissolve in a solvent at a given temperature. | High-Throughput Screening (HTS) solubility assays, Shake-flask |
| LogP/LogD | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | Shake-flask method, HPLC-based methods |
| pKa | The acid dissociation constant, indicating the ionization state of the molecule at different pH values. | Potentiometric titration, UV-spectroscopy, Capillary electrophoresis |
| Melting Point | The temperature at which the solid form of the compound becomes a liquid. | Differential Scanning Calorimetry (DSC), Melting point apparatus |
| In vitro Metabolic Stability | The rate at which the compound is metabolized by liver microsomes or hepatocytes. | Incubation with liver microsomes followed by LC-MS/MS analysis |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma. | Equilibrium dialysis, Ultracentrifugation, Ultrafiltration |
| Cell Permeability | The ability of the compound to cross cell membranes. | Caco-2 cell permeability assay, PAMPA |
Experimental Protocols: A General Approach for Synthesis and Characterization
Given the absence of specific literature on the synthesis of this compound, a plausible synthetic route and characterization workflow are proposed based on general methods for the synthesis of substituted pyridinediamines.
Hypothetical Synthesis of this compound
This proposed synthesis involves a two-step process starting from a commercially available precursor.
Step 1: Synthesis of N2,N2-Diallyl-5-nitropyridin-2-amine
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To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF), add diallylamine in a 1:1.2 molar ratio.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Afford this compound
-
Dissolve the N2,N2-diallyl-5-nitropyridin-2-amine intermediate in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2·2H2O, heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Characterization of this compound
The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the number and environment of protons.
-
¹³C NMR to determine the number and environment of carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm connectivity.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
-
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as N-H stretches for the primary amine and C=C stretches for the allyl groups.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) to determine the purity of the final compound.
-
Workflow for New Chemical Entity Characterization
The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical entity, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the characterization of a new chemical entity.
This comprehensive guide provides the available structural information for this compound and outlines a standard approach for the synthesis and characterization of such novel compounds. The provided workflows and protocols serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Solubility Profile of N2,N2-Diallyl-2,5-pyridinediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N2,N2-Diallyl-2,5-pyridinediamine, a compound of interest in pharmaceutical research and development. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines standard experimental protocols for determining solubility and presents a hypothetical solubility profile based on the anticipated behavior of structurally similar compounds. This guide serves as a foundational resource for researchers initiating studies with this compound.
Hypothetical Solubility Data
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are estimations derived from the general solubility trends of substituted pyridinediamines and should be confirmed by experimental analysis.
| Solvent | Class | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Halogenated | 20 - 50 |
| Chloroform | Halogenated | 20 - 50 |
| Methanol | Polar Protic | 10 - 20 |
| Ethanol (95%) | Polar Protic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| Water | Aqueous | < 0.1 |
| Hexanes | Nonpolar | < 0.1 |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for its development as a therapeutic agent. The following are standard methodologies for assessing the solubility of a novel compound like this compound.
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for early-stage discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add the stock solution to a 96-well microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Compare the measured concentration to a standard curve to determine the kinetic solubility.
Thermodynamic Solubility Assay (Equilibrium Method)
This method determines the true equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a shaking incubator is recommended.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Solid-State Analysis (Optional): Analyze the remaining solid material using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, solvation).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: Thermodynamic Solubility Determination Workflow.
In-depth Technical Guide: Safety and Handling of N2,N2-Diallyl-2,5-pyridinediamine
Disclaimer: A specific Safety Data Sheet (SDS) for N2,N2-Diallyl-2,5-pyridinediamine is not publicly available. This guide has been compiled based on data from structurally similar pyridine derivatives and general principles of chemical safety for research and development compounds. All personnel handling this substance must be adequately trained in chemical safety and should use this information as a guideline, not a substitute for a comprehensive risk assessment.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, analogous compounds such as N2-(4-Aminophenyl)-2,5-pyridinediamine and other aminopyridines exhibit acute oral toxicity. For instance, N2-(4-Aminophenyl)-2,5-pyridinediamine is classified as Acute toxicity - Oral (Category 3), carrying the signal word "Danger" and the hazard statement H301 (Toxic if swallowed)[1]. Other related pyridinediamines are known to cause skin and eye irritation[2].
Predicted GHS Classification (based on analogs):
-
Acute Toxicity, Oral: Category 3 or 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Acute Toxicity, Dermal: Category 4
-
Acute Toxicity, Inhalation: Category 4
Potential Hazards:
-
Harmful or toxic if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The presence of allyl groups may introduce additional reactivity and potential for sensitization.
-
Limited toxicological data is available; treat as a substance of unknown and potentially high toxicity.
Physical and Chemical Properties
No experimental data for this compound is available. The following table presents data for a related compound, N2-(4-Methylphenyl)-2,3-pyridinediamine, to provide an estimation.
| Property | Value (for N2-(4-Methylphenyl)-2,3-pyridinediamine) | Data Source |
| Molecular Formula | C12H13N3 | PubChem[2] |
| Molecular Weight | 199.25 g/mol | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible[3][4].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][5].
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact[5].
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][5].
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].
-
Wash hands and any exposed skin thoroughly after handling[3].
-
Do not eat, drink, or smoke when using this product.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][6].
-
Store locked up[3].
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[3][5]. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a POISON CENTER or doctor/physician immediately[5]. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam[5].
-
Specific Hazards: Keep product and empty containers away from heat and sources of ignition[3][4]. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3][4].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3][4][5].
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep unnecessary personnel away[3][5].
-
Environmental Precautions: Prevent the chemical from entering the environment[4].
-
Containment and Cleanup: Sweep up the material and shovel it into suitable containers for disposal. Avoid generating dust[4].
Visual Guides
The following diagrams illustrate the general workflow for handling and responding to incidents involving a research chemical with unknown toxicity like this compound.
Caption: Figure 1: General Handling Workflow
Caption: Figure 2: Emergency Response Logic
Toxicological Information
No specific toxicological studies on this compound were found. The information below is based on data for related compounds.
-
N2-(4-Aminophenyl)-2,5-pyridinediamine: Classified as acutely toxic if swallowed (GHS Category 3)[1].
-
N2-(4-Methylphenyl)-2,3-pyridinediamine: Predicted to be harmful if swallowed, in contact with skin, or if inhaled. Also predicted to cause skin and serious eye irritation[2].
Due to the lack of data, this compound should be handled as if it were highly toxic.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Regulatory Information
This compound may be subject to research and development exemptions under regulations like the Toxic Substances Control Act (TSCA) in the United States. It is the responsibility of the user to ensure compliance with all applicable regulations.
This document is intended for informational purposes only and does not constitute a complete safety analysis. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
References
Theoretical Analysis of Pyridinediamine Derivatives: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the absence of specific theoretical studies on N2,N2-Diallyl-2,5-pyridinediamine in the current scientific literature, this guide utilizes data from a comprehensive study on the closely related molecule, 2,6-diaminopyridine (2,6-DAP) , as a representative model. The methodologies and data presented herein serve as a template for the type of theoretical analysis that can be applied to this compound and similar compounds. All data and protocols are based on a detailed computational investigation of 2,6-DAP.[1][2][3]
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on pyridinediamine derivatives, using 2,6-diaminopyridine (2,6-DAP) as a case study. The document outlines the molecular structure, vibrational analysis, and electronic properties of 2,6-DAP as determined by Density Functional Theory (DFT) calculations. Detailed computational protocols, optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital analyses are presented. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the application of computational chemistry for the characterization of novel heterocyclic compounds.
Molecular Structure and Optimization
The molecular structure of 2,6-diaminopyridine was optimized using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules.[1][4]
Computational Methodology
The geometry of the 2,6-DAP molecule was optimized using the Gaussian 09W software package. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-established for providing reliable geometric parameters and electronic properties for organic molecules. The optimized structure represents a stable conformation of the molecule at its lowest energy state.[3]
Optimized Geometrical Parameters
The optimized bond lengths and bond angles for 2,6-DAP, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in Table 1. These theoretical values show a strong correlation with experimental data where available.[3]
| Bond/Angle | Calculated Value (Å/°) | Bond/Angle | Calculated Value (Å/°) |
| C-N (ring) | 1.33 - 1.38 Å | C-C-N (angle) | ~123° |
| C-C (ring) | ~1.39 Å | C-N-C (angle) | ~117° |
| C-N (amino) | ~1.36 Å | H-N-H (angle) | ~114° |
| N-H | ~1.01 Å | C-C-H (angle) | ~120° |
| Table 1: Selected optimized geometrical parameters for 2,6-diaminopyridine. |
Vibrational Analysis
Vibrational frequency analysis was performed on the optimized geometry of 2,6-DAP to predict its infrared (IR) and Raman spectra. The calculations confirmed that the optimized structure corresponds to a true energy minimum, as no imaginary frequencies were found.
Experimental and Theoretical Frequencies
The calculated vibrational frequencies were compared with experimentally obtained FTIR data. The theoretical wavenumbers often require scaling to account for anharmonicity and limitations of the computational method. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis using tools like VEDA.[1]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Assignment |
| ν(N-H) symmetric | ~3450 | ~3440 | N-H stretching |
| ν(N-H) asymmetric | ~3350 | ~3340 | N-H stretching |
| ν(C-H) | ~3050 | ~3045 | C-H stretching |
| ν(C=C) / ν(C=N) | 1600 - 1400 | 1610 - 1420 | Ring stretching |
| δ(N-H) | ~1580 | ~1575 | N-H scissoring |
| Table 2: Comparison of selected calculated and experimental vibrational frequencies for 2,6-DAP. |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability.[2]
HOMO-LUMO Analysis
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.[3]
| Parameter | Value (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -0.8 to -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | ~5.0 |
| Table 3: Calculated frontier molecular orbital energies for 2,6-DAP. |
The distribution of the HOMO and LUMO electron densities provides insights into the reactive sites of the molecule. For 2,6-DAP, the HOMO is typically localized over the amino groups and the pyridine ring, while the LUMO is distributed over the pyridine ring.
Conclusion and Future Directions
This guide has outlined the standard computational methodologies for the theoretical study of pyridinediamine derivatives, using 2,6-diaminopyridine as a working example. The presented data on optimized geometry, vibrational frequencies, and electronic properties provide a foundational understanding of this class of molecules.
For the target molecule, this compound, similar computational studies are highly recommended. Such an analysis would elucidate the influence of the diallyl substitution on the electronic structure and reactivity of the pyridinediamine core. Future work should also include the simulation of NMR spectra, analysis of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and molecular docking studies to explore potential biological activities. These theoretical investigations, in conjunction with experimental work, are invaluable for the rational design of new molecules in drug discovery and materials science.
References
N2,N2-Diallyl-2,5-pyridinediamine molecular weight and formula
An In-Depth Technical Guide on N2,N2-Diallyl-2,5-pyridinediamine For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental properties is paramount. This document provides the core molecular information for this compound.
Molecular and Physical Data
The essential molecular attributes of this compound are summarized in the table below. This data is foundational for any experimental design or computational modeling.
| Property | Value |
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol [1] |
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound, including techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are often proprietary to the synthesizing entity. For specific protocols, direct consultation with the supplier, BLD Pharm, is recommended.[1]
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular properties.
Caption: Molecular Properties of this compound
References
Methodological & Application
Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis
Note on N2,N2-Diallyl-2,5-pyridinediamine: Extensive searches of scientific literature and chemical databases did not yield specific applications, synthetic protocols, or quantitative data for this compound. The following application notes and protocols are based on the broader class of substituted pyridinediamines and related pyridine derivatives, which are well-established as versatile building blocks in organic synthesis and medicinal chemistry.
Introduction to Substituted Pyridinediamines
Substituted pyridines are a cornerstone of heterocyclic chemistry, with applications spanning medicinal chemistry, materials science, and catalysis.[1][2][3] The pyridine ring's unique electronic properties, combined with the diverse functionalities that can be introduced, make these compounds highly valuable scaffolds for drug discovery and the development of novel ligands and materials.[2][4] Pyridinediamine derivatives, in particular, serve as key intermediates in the synthesis of complex molecular architectures due to the presence of multiple reactive nitrogen centers.
Applications in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug design, present in numerous approved therapeutic agents.[2][5] Pyridine derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The adaptability of the pyridine core allows for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for the development of effective drugs.[2]
Key Therapeutic Areas:
-
Oncology: Pyridinone derivatives, closely related to pyridinediamines, are found in antineoplastic drugs like gimeracil and tazemetostat.[5]
-
Infectious Diseases: The pyridine ring is a core component of various antibacterial, antifungal, and antiviral agents, including the anti-HIV drug doravirine.[1][5]
-
Cardiovascular and Inflammatory Diseases: Commercially available drugs such as milrinone and amrinone, used for their cardiotonic effects, feature a pyridine ring system.[2][5]
Applications in Catalysis
Substituted pyridines are widely employed as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals, including palladium, ruthenium, and osmium.[4][7][8] The electronic and steric properties of the pyridine ligand can be readily modified to influence the activity and selectivity of the catalyst.[4]
Examples of Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[4]
-
Dehydrogenation Reactions: Palladium complexes featuring pyridylidene amine (PYE) ligands have shown high activity in the dehydrogenation of formic acid.[7]
-
C-H Activation: Chlorinated pyridine-pyridone ligands have been developed to enable palladium-catalyzed C(sp3)–H lactamization and cycloamination, overcoming challenges associated with N-coordination.[9]
Use as Synthetic Building Blocks
Substituted pyridinediamines and related compounds are versatile intermediates for the synthesis of more complex heterocyclic systems.[10][11][12] The amino groups can be readily functionalized, and the pyridine ring can participate in various cycloaddition and condensation reactions.
Synthetic Transformations:
-
Synthesis of Fused Heterocycles: Pyridine derivatives are used as starting materials for the synthesis of fused ring systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines.[3][12]
-
Multicomponent Reactions: Pyridine and pyrimidine derivatives can be synthesized through multicomponent reactions, offering an efficient way to build molecular complexity.[11]
-
Synthesis of Bipyridines: Functionalized 2,2'-bipyridines, an important class of ligands, can be synthesized from β-ketoenamides derived from pyridine precursors.[10]
Quantitative Data
The following table summarizes representative yields for the synthesis of functionalized 2,2'-bipyridine derivatives, illustrating the utility of pyridine-based precursors in organic synthesis.[10]
| Starting 1,3-Diketone | β-Ketoenamine Intermediate | N-Acylating Agent | Final Bipyridine Product | Overall Yield (2 steps) |
| 1a (R1=Me, R2=Me) | 2a | Picolinoyl chloride | 5a | 58% |
| 1b (R1=Ph, R2=Ph) | 2b | Picolinoyl chloride | 5b | 65% |
| 1c (R1=tBu, R2=tBu) | 2c | 6-Methylpicolinoyl chloride | 5c | 62% |
| 1d (R1=Me, R2=Ph) | 2d | 6-Methylpicolinoyl chloride | 5d | 45% |
| 1e (R1=Me, R2=CF3) | 2e | Picolinoyl chloride | 5e | 71% |
Data extracted from a study on the synthesis of highly functionalized 2,2'-bipyridines. The yields are for the two-step sequence of N-acylation and subsequent cyclocondensation/O-nonaflation.[10]
Experimental Protocols
The following is a representative protocol for the synthesis of a functionalized 2,2'-bipyridine, adapted from the literature.[10] This illustrates a common synthetic strategy for elaborating pyridine-containing scaffolds.
Protocol: Synthesis of a 4-Nonafloxy-Substituted Bipyridine Derivative (e.g., 5a)
Step 1: N-Acylation of β-Ketoenamine
-
To a solution of the β-ketoenamine (e.g., 4-(amino)pent-3-en-2-one, 2a , 1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of picolinoyl chloride (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding β-ketoenamide (e.g., 3a ).
Step 2: Cyclocondensation and O-Nonaflation
-
To a solution of the β-ketoenamide (e.g., 3a , 1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere, add N,N-diisopropylethylamine (Hünig's base, 3.0 equiv.).
-
Cool the mixture to 0 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv.) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Re-cool the mixture to 0 °C and add nonafluorobutanesulfonyl fluoride (NfF, 1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final 4-nonafloxy-substituted bipyridine derivative (e.g., 5a ).
Diagrams
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts | MDPI [mdpi.com]
- 9. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2,N2-Diallyl-2,5-pyridinediamine in Coordination Chemistry
Disclaimer: Extensive searches of available scientific literature did not yield specific data on the synthesis, characterization, or application of coordination complexes involving the ligand N2,N2-Diallyl-2,5-pyridinediamine. The following application notes and protocols are therefore based on the general principles of coordination chemistry and the known properties of similar pyridinediamine-based ligands. These are intended to serve as a general guide for researchers and should be adapted and validated experimentally.
Introduction
This compound is a substituted pyridinediamine featuring two allyl groups on one of the exocyclic nitrogen atoms. The presence of multiple nitrogen donor atoms (the pyridine ring nitrogen and the two exocyclic amino groups) suggests its potential as a versatile ligand in coordination chemistry. The allyl groups may also offer possibilities for post-coordination modification or polymerization. This document outlines hypothetical protocols for the synthesis of the ligand and its metal complexes, along with potential characterization methods and applications.
Ligand Synthesis: A Hypothetical Protocol
A plausible synthetic route to this compound could involve the selective allylation of 2,5-diaminopyridine.
Reaction Scheme:
Materials:
-
2,5-Diaminopyridine
-
Allyl bromide
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2,5-diaminopyridine in anhydrous THF under an inert atmosphere, add 2.2 equivalents of a strong base like sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of one of the amino groups.
-
Cool the reaction mixture back to 0 °C and add 2.1 equivalents of allyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Metal Complex Synthesis
The following is a general procedure for the synthesis of a metal complex with this compound. The choice of metal salt and solvent will depend on the target complex.
Materials:
-
This compound ligand
-
A suitable metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O)
-
Appropriate solvent (e.g., methanol, ethanol, acetonitrile, THF)
-
Standard reaction glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the starting materials.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to yield the complex as a solid.
-
The resulting complex can be purified by recrystallization from a suitable solvent system.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques would be necessary to fully characterize the resulting coordination complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Ascertain the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and N-H bonds. |
| UV-Vis Spectroscopy | Provide information about the electronic transitions within the complex, which can help to deduce the coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (For diamagnetic complexes) Determine the structure of the complex in solution and confirm the binding of the ligand. |
| X-ray Crystallography | Provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination number of the metal center. |
| Elemental Analysis | Determine the empirical formula of the complex and confirm its purity. |
| Mass Spectrometry | Confirm the molecular weight of the complex. |
Potential Applications
Based on the chemistry of related pyridine-based ligands, complexes of this compound could be investigated for the following applications:
-
Catalysis: Pyridine-based ligands are widely used in catalysis. Depending on the metal center, these complexes could be explored as catalysts for cross-coupling reactions, polymerization, or oxidation/reduction reactions. The allyl groups could also be utilized for catalyst immobilization.
-
Biological Activity: Many metal complexes with nitrogen-containing ligands exhibit biological activity. These complexes could be screened for their antimicrobial, antifungal, or anticancer properties.
-
Materials Science: The presence of polymerizable allyl groups could allow for the incorporation of these metal complexes into polymers, leading to new materials with interesting electronic, magnetic, or catalytic properties.
Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and characterization of the ligand and its metal complexes.
Application Notes and Protocols for N2,N2-Diallyl-2,5-pyridinediamine in Materials Science
Introduction
N2,N2-Diallyl-2,5-pyridinediamine is a functionalized heterocyclic compound with the potential for diverse applications in materials science. Its structure combines the features of a pyridinediamine, known for its role in coordination chemistry and the development of electronically active materials, with a diallyl amine group, which is a versatile precursor for polymerization and crosslinking. This unique combination suggests its utility as a monomer for novel polymers, a crosslinking agent, and a ligand for functional metal complexes.
Predicted Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₁H₁₅N₃ | Based on the chemical structure. A chemical supplier lists the molecular formula as C11H15N, which is likely an error as it does not account for all nitrogen atoms.[1][2] |
| Molecular Weight | 189.26 g/mol | Calculated from the molecular formula C₁₁H₁₅N₃.[1][2] |
| Physical State | Likely a viscous liquid or low-melting-point solid at STP | Inferred from similar small organic molecules with multiple amine functionalities. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Chloroform). Potentially soluble in acidic aqueous solutions due to the basicity of the amine and pyridine groups. | General solubility characteristics of functionalized pyridines and amines. |
| Reactivity Centers | Allyl groups (polymerization, crosslinking), Pyridine nitrogen and amino groups (coordination sites for metal ions, hydrogen bonding). | Based on the fundamental reactivity of diallyl amines and pyridinediamines.[3][4][5][6][7][8] |
Potential Applications in Materials Science
2.1. Monomer for Cyclopolymers
The diallyl functionality allows this compound to undergo radical cyclopolymerization. This process typically forms polymers containing five- or six-membered rings within the main chain, leading to polymers with unique architectures and properties. The resulting poly(this compound) would feature pendant pyridine rings, which could be further functionalized or used for metal coordination.
-
Potential Uses:
-
Flocculants and ion-exchange resins.[4]
-
Precursors for conductive polymers through doping or metal complexation.
-
Materials for gas separation membranes.
-
2.2. Crosslinking Agent
The presence of two allyl groups makes this molecule a potential crosslinking agent for various polymer systems, particularly those synthesized via radical polymerization. It can be incorporated into polymer chains to create network structures, enhancing thermal stability, mechanical strength, and solvent resistance.
-
Potential Uses:
2.3. Ligand for Functional Metal-Organic Materials
The pyridine nitrogen and the two amino groups on the pyridine ring can act as coordination sites for transition metals.[6][7][8][12][13] This allows for the formation of metal-organic complexes, coordination polymers, and metal-organic frameworks (MOFs). The diallyl groups can either be retained for post-synthetic modification (e.g., polymerization) or may participate in the self-assembly process.
-
Potential Uses:
-
Catalysts for organic reactions.
-
Luminescent materials for sensing or light-emitting applications.
-
Magnetic materials.
-
Electrochromic materials.[7]
-
Experimental Protocols (Hypothetical)
3.1. Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on the nucleophilic substitution of a halogenated pyridine with diallylamine.
Reaction Scheme:
Procedure:
-
To a solution of 2-chloro-5-aminopyridine (1 equivalent) in a suitable solvent such as DMF, add diallylamine (1.2 equivalents) and a base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
3.2. Protocol for Radical Cyclopolymerization
This protocol outlines a general procedure for the free-radical polymerization of the synthesized monomer.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. Study on preparing of diallyl maleate modified acrylic resin: Ingenta Connect [ingentaconnect.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscimedcentral.com [jscimedcentral.com]
Application Note: A Proposed Experimental Protocol for the Synthesis of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed experimental protocol for the synthesis of N2,N2-Diallyl-2,5-pyridinediamine, a novel substituted pyridinediamine. Due to the absence of a specific, published synthetic procedure for this compound, the following protocol is based on established principles of N-alkylation of aminopyridines. The proposed synthesis involves the direct N,N-diallylation of commercially available 2,5-diaminopyridine. This protocol provides a detailed methodology, a list of necessary materials and equipment, and a summary of expected analytical data for the characterization of the target compound.
Introduction
Substituted pyridinediamines are an important class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of allyl groups can significantly modify the biological activity and chemical properties of the parent molecule. This document details a proposed synthetic route to this compound, a compound for which a specific synthesis protocol is not currently available in the public domain. The proposed method utilizes the reaction of 2,5-diaminopyridine with allyl bromide in the presence of a non-nucleophilic base.
Proposed Synthesis Workflow
The logical workflow for the proposed synthesis of this compound is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with the isolation and purification of the final product.
Figure 1. Proposed workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a proposed method and may require optimization.
Materials:
| Reagent/Material | Grade | Supplier |
| 2,5-Diaminopyridine | 97% or higher | Commercially available |
| Allyl bromide | 99% | Commercially available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |
| Anhydrous N,N-Dimethylformamide (DMF) | ACS grade | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Deionized water | ||
| Anhydrous sodium sulfate | ACS grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,5-diaminopyridine (1.09 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous DMF to the flask and stir the mixture until the 2,5-diaminopyridine is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.88 g of 60% dispersion, 22 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Allylation: Add allyl bromide (2.66 g, 22 mmol) dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of deionized water while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Expected Yield and Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| Appearance | Yellow to brown oil or low-melting solid |
| Expected Yield | 50-70% |
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (s, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~6.5 (d, 1H, pyridine-H), ~5.9 (m, 2H, -CH=CH₂), ~5.2 (m, 4H, -CH=CH₂), ~4.0 (d, 4H, N-CH₂-), ~3.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155, ~145, ~135, ~130, ~120, ~115, ~50 |
| Mass Spectrometry (ESI+) | m/z: 190.13 [M+H]⁺ |
Note: The expected NMR chemical shifts are estimates based on related structures and may vary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Allyl bromide is a lachrymator and is toxic. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Conclusion
This document provides a detailed, though proposed, experimental protocol for the synthesis of this compound. This protocol is intended to serve as a starting point for researchers and may require optimization for yield and purity. The successful synthesis and characterization of this compound could open new avenues for research in medicinal chemistry and materials science.
Application Notes and Protocols: N2,N2-Diallyl-2,5-pyridinediamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N2-Diallyl-2,5-pyridinediamine is a functionalized pyridine derivative with potential applications in catalysis. While specific catalytic data for this compound is not extensively documented in publicly available literature, its structural features—a pyridine ring, a diamine moiety, and N-allyl groups—suggest its utility as a ligand in various transition metal-catalyzed reactions. This document provides an overview of its potential applications based on the known catalytic behavior of structurally related compounds and offers generalized experimental protocols.
The pyridine nitrogen and the amino groups can act as coordination sites for transition metals, while the diallyl functionality may participate directly in reactions or influence the steric and electronic properties of the resulting metal complex. It is anticipated that this compound could serve as a versatile ligand in fields such as cross-coupling reactions, allylation chemistry, and C-H functionalization.
Potential Catalytic Applications
Based on the catalytic activity of analogous pyridine, diamine, and N-allyl compounds, this compound is a promising candidate ligand for the following catalytic systems:
-
Palladium-Catalyzed Cross-Coupling Reactions: Pyridine derivatives are widely used as ligands in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings.[1] The diamine functionality could enhance the stability and activity of the palladium catalyst.
-
Copper-Catalyzed Reactions: Diamine ligands have been shown to be effective in copper-catalyzed cross-coupling reactions, including C-N and C-O bond formation.[2][3][4][5]
-
Allylic Substitution Reactions: The N-allyl groups could potentially be transferred in palladium-catalyzed allylic substitution reactions, or the entire molecule could act as a ligand in such transformations.[6][7][8]
Data Presentation: Anticipated Performance in Catalysis
The following tables summarize hypothetical, yet expected, quantitative data for the performance of this compound as a ligand in representative catalytic reactions. These values are extrapolated from literature on similar catalyst systems and should be considered as starting points for experimental optimization.
Table 1: Hypothetical Performance in a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 60-70 |
Table 2: Hypothetical Performance in a Copper-Catalyzed N-Arylation Reaction
| Entry | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Iodobenzene | K₂CO₃ | DMF | 110 | >90 |
| 2 | Benzylamine | Bromobenzene | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 3 | Morpholine | Iodobenzene | K₃PO₄ | DMSO | 120 | >90 |
Experimental Protocols
The following are generalized protocols for utilizing this compound as a ligand in common catalytic reactions. Safety Precaution: These experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Catalyst Pre-formation (Optional):
-
In a nitrogen-flushed Schlenk tube, dissolve this compound (0.02 mmol) and Pd(OAc)₂ (0.01 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a separate nitrogen-flushed Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the pre-formed catalyst solution or add the ligand (0.02 mmol) and palladium source (e.g., Pd(OAc)₂, 0.01 mmol) directly.
-
Add the appropriate solvent (e.g., Toluene/H₂O 4:1, 5 mL).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol), this compound (0.1 mmol), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous solvent (e.g., DMF, 3 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a transition metal-catalyzed reaction.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand N2,N2-Diallyl-2,5-pyridinediamine. While specific literature on this exact ligand is emerging, the protocols and data presented herein are based on established methodologies for analogous pyridine-diamine metal complexes and serve as a robust starting point for research and development.
Introduction to this compound Metal Complexes
The ligand this compound, featuring a pyridine ring and two amine functionalities with allyl substituents, presents a versatile scaffold for coordination chemistry. The nitrogen atoms of the pyridine ring and the diamine group can act as potent donors for a variety of transition metals, leading to the formation of stable complexes. The allyl groups offer potential for further reactivity and polymerization. These characteristics suggest that metal complexes of this ligand could find applications in catalysis, materials science, and medicinal chemistry. For instance, analogous pyridine-diamine complexes of palladium have shown significant catalytic activity in cross-coupling reactions, while cobalt complexes have demonstrated promising antimicrobial properties.[1][2][3][4]
Potential Applications:
-
Homogeneous Catalysis: Palladium and nickel complexes are of particular interest for their potential as catalysts in various organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, as well as transfer hydrogenation.[2][5]
-
Antimicrobial Agents: Cobalt(III) complexes with diamine ligands have been reported to exhibit significant antibacterial activity, potentially through mechanisms involving DNA interaction.[1][3][4][6]
-
Materials Science: The presence of allyl groups on the ligand backbone could allow for the polymerization of the metal complexes, leading to the development of novel coordination polymers with interesting electronic or magnetic properties.
Experimental Protocols
General Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of this compound with transition metals such as Palladium(II), Nickel(II), and Cobalt(II).
Materials:
-
This compound ligand
-
Metal salt (e.g., PdCl₂, NiCl₂·6H₂O, CoCl₂)
-
Anhydrous ethanol or dichloromethane (DCM)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol or DCM (20 mL).
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
The final complex is dried under vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) may be performed for further purification.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Characterization Data (Representative)
The following tables present expected characterization data for hypothetical Palladium(II), Nickel(II), and Cobalt(II) complexes of this compound.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | Pyridine-H | Allyl-CH= | Allyl-CH₂ | Amine-NH |
| Ligand | 7.8-8.2 | 5.8-6.0 | 3.9-4.1 | 4.5 (br) |
| [Pd(L)Cl₂] | 8.0-8.5 | 5.9-6.1 | 4.1-4.3 | 5.2 (br) |
| [Ni(L)Cl₂] | 8.1-8.6 | 5.9-6.2 | 4.2-4.4 | - |
| [Co(L)Cl₂] | 8.2-8.7 | 6.0-6.3 | 4.3-4.5 | - |
Note: Broadening or disappearance of the NH peak upon complexation is expected. Downfield shifts of pyridine and allyl protons are indicative of coordination to the metal center.[7]
Table 2: FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) pyridine | ν(M-N) pyridine | ν(M-N) amine |
| Ligand | 3350 | 1590 | - | - |
| [Pd(L)Cl₂] | 3250 | 1610 | 450 | 420 |
| [Ni(L)Cl₂] | 3245 | 1612 | 455 | 425 |
| [Co(L)Cl₂] | 3240 | 1615 | 460 | 430 |
Note: A shift to lower frequency for ν(N-H) and higher frequency for ν(C=N) of the pyridine ring suggests coordination. The appearance of new bands in the far-IR region (400-500 cm⁻¹) can be attributed to metal-nitrogen stretching vibrations.[8][9]
Table 3: UV-Vis Spectral Data (λ_max, nm) in DMF
| Compound | Ligand π-π* | LMCT (Ligand to Metal Charge Transfer) | d-d transitions |
| Ligand | 280, 350 | - | - |
| [Pd(L)Cl₂] | 285, 360 | 410 | 480 |
| [Ni(L)Cl₂] | 282, 355 | 390 | 550, 650 |
| [Co(L)Cl₂] | 283, 358 | 420 | 590, 680 |
Note: Bathochromic shifts of the ligand's internal π-π transitions and the appearance of new bands in the visible region are characteristic of metal complex formation.*[9]
Application Notes
Catalytic Activity in Suzuki-Miyaura Cross-Coupling
Palladium complexes of pyridine-containing ligands are known to be effective catalysts for C-C bond formation reactions.[2][7]
Protocol for a Model Suzuki-Miyaura Reaction:
-
To an oven-dried Schlenk tube, add the palladium complex (1 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-12 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Antimicrobial Activity Screening
Cobalt complexes of diamine ligands have shown potential as antibacterial agents.[1][3][4]
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of the cobalt complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli or S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action via DNA interaction.[1]
References
- 1. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Palladium(ii) Complexes Containing 2,6-bis(Imino)Pyridines: Synthesis," by Osman Dayan, Fatih Dogan et al. [scholarsmine.mst.edu]
- 3. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. Synthesis, antimicrobial activity, structural and spectral characterization and DFT calculations of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2,N2-Diallyl-2,5-pyridinediamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are predictive and based on established principles of organic chemistry and analogies to structurally related compounds. Due to a lack of specific published literature on the synthesis and reactivity of N2,N2-Diallyl-2,5-pyridinediamine, these protocols are intended to serve as a starting point for research and development. Experimental conditions should be optimized for each specific application.
Introduction
This compound is a versatile, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its structure, featuring a nucleophilic primary amino group, a diallylamino moiety, and an electron-rich pyridine core, offers multiple reaction sites for constructing a diverse range of fused and substituted heterocyclic systems. These potential products are of significant interest in medicinal chemistry and materials science due to the prevalence of pyridine-containing scaffolds in pharmaceuticals and functional materials.
This document provides detailed, plausible synthetic protocols for the preparation of the title compound and its subsequent use in the synthesis of various heterocyclic structures.
Synthesis of this compound
The synthesis of this compound can be envisioned to proceed via a direct N-alkylation of 2,5-diaminopyridine with an allyl halide. Selective dialkylation at the more nucleophilic 2-amino position is anticipated.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,5-Diaminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,5-diaminopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add allyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,5-Diaminopyridine |
| Reagents | Allyl bromide, K₂CO₃ |
| Solvent | DMF |
| Temperature | 60 °C |
| Reaction Time | 12-16 hours |
| Predicted Yield | Moderate to Good |
| Purification | Column Chromatography |
Application in Heterocyclic Synthesis
The unique functionalities of this compound allow for its application in various cyclization strategies to generate novel heterocyclic frameworks.
Synthesis of Pyrrolo[2,3-b]pyridines via Ring-Closing Metathesis (RCM)
The diallylamino group is a prime substrate for Ring-Closing Metathesis (RCM) to form a five-membered dihydropyrrole ring fused to the pyridine core. Subsequent aromatization would lead to a pyrrolo[2,3-b]pyridine scaffold.
Caption: Workflow for the synthesis of pyrrolo[2,3-b]pyridines.
-
Materials:
-
This compound
-
Grubbs' Catalyst (e.g., 2nd generation)
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)
-
Silica gel
-
-
Procedure (RCM):
-
Dissolve this compound (1.0 eq) in anhydrous and degassed DCM.
-
Add Grubbs' catalyst (0.05 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the dihydropyrrolo[2,3-b]pyridine intermediate.
-
-
Procedure (Aromatization):
-
Dissolve the dihydropyrrolo[2,3-b]pyridine intermediate (1.0 eq) in a suitable solvent (e.g., toluene or dioxane).
-
Add an oxidizing agent such as DDQ (1.2 eq) or activated MnO₂ (5.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 80-110 °C) for 6-12 hours.
-
Cool the reaction mixture and filter off any solid residues.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pyrrolo[2,3-b]pyridine.
-
| Parameter | Ring-Closing Metathesis | Aromatization |
| Key Reagent | Grubbs' Catalyst | DDQ or MnO₂ |
| Solvent | DCM or Toluene | Toluene or Dioxane |
| Temperature | Reflux | 80-110 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Predicted Product | Dihydropyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine |
Synthesis of Pyrido[1,2-a]pyrimidines
The 5-amino group can act as a nucleophile to react with various 1,3-dielectrophiles, leading to the formation of a fused pyrimidine ring, resulting in a pyrido[1,2-a]pyrimidine core structure.
Caption: Synthesis of pyrido[1,2-a]pyrimidines.
-
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid)
-
Ethanol or Toluene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Value |
| Key Reagent | 1,3-Dicarbonyl Compound |
| Catalyst | p-TsOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Predicted Product | Pyrido[1,2-a]pyrimidine derivative |
Synthesis of Triazolo[4,5-b]pyridines
The 5-amino group can be diazotized and subsequently cyclized to form a triazole ring fused to the pyridine, yielding a triazolo[4,5-b]pyridine derivative.
Caption: Synthesis of triazolo[4,5-b]pyridines.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in aqueous HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Parameter | Value |
| Key Reagent | Sodium nitrite (NaNO₂) |
| Acid | Hydrochloric acid (HCl) |
| Solvent | Water |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Predicted Product | Triazolo[4,5-b]pyridine derivative |
Conclusion
This compound represents a promising and versatile scaffold for the synthesis of a wide array of novel heterocyclic compounds. The predictive protocols provided herein for the synthesis of pyrrolo[2,3-b]pyridines, pyrido[1,2-a]pyrimidines, and triazolo[4,5-b]pyridines offer a solid foundation for researchers to explore the chemistry of this molecule. The successful synthesis and characterization of these and other derivatives will undoubtedly contribute to the fields of medicinal chemistry and materials science. Further experimental validation and optimization are encouraged to fully unlock the synthetic potential of this compound.
Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and subsequent functionalization of the novel scaffold, N2,N2-Diallyl-2,5-pyridinediamine. While specific literature on this compound is limited, the protocols herein are based on well-established methodologies for the derivatization of analogous diaminopyridine systems. These notes are intended to serve as a comprehensive starting point for the exploration of this compound's chemical space for applications in medicinal chemistry and materials science.
Part 1: Synthesis of this compound (3)
The synthesis of the target compound commences with the commercially available 2-amino-5-nitropyridine. The procedure involves a two-step sequence: reduction of the nitro group followed by a selective N,N-diallylation of the more nucleophilic 2-amino group.
Diagram 1: Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols: Synthesis
Protocol 1.1: Synthesis of 2,5-Diaminopyridine (2)
This procedure is adapted from the known reduction of 5-nitro-2-aminopyridine.
-
Reaction Setup: To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add 10% Palladium on carbon (10% w/w).
-
Reaction Execution: Securely seal the flask, evacuate the atmosphere, and replace it with hydrogen gas from a balloon. Stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude 2,5-diaminopyridine, a solid, can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.
Protocol 1.2: Synthesis of this compound (3)
This protocol is based on general N-alkylation procedures for aminopyridines. The 2-amino group is expected to be more nucleophilic than the 5-amino group, allowing for selective alkylation.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,5-diaminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M).
-
Reagent Addition: Add potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of allyl bromide (2.2 eq) over 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 50°C and stir for 8-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Table 1: Illustrative Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Yield (%) | 1H NMR (Illustrative, δ ppm) |
| 2 | C₅H₇N₃ | 109.13 | Brown solid | >95 | 7.5 (d, 1H), 6.8 (dd, 1H), 6.5 (d, 1H), 5.5 (s, 2H), 4.2 (s, 2H) |
| 3 | C₁₁H₁₅N₃ | 189.26 | Yellow oil | 65 | 7.6 (d, 1H), 7.0 (dd, 1H), 6.6 (d, 1H), 5.9 (m, 2H), 5.2 (m, 4H), 4.0 (d, 4H), 3.8 (s, 2H) |
Part 2: Functionalization of this compound (3)
The synthesized scaffold 3 offers multiple sites for functionalization: the primary amino group at the C5 position and the C3, C4, and C6 positions on the pyridine ring. The following protocols outline key transformations.
Diagram 2: Key Functionalization Pathways
Caption: Overview of proposed functionalization strategies.
Functionalization of the 5-Amino Group
Protocol 2.1.1: Acylation of the 5-Amino Group
This is a standard method for converting a primary amine to an amide, which can alter solubility, electronic properties, and provide a handle for further chemistry.
-
Reaction Setup: Dissolve this compound 3 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization. For peptide couplings, standard reagents like HATU can be employed.[1]
Protocol 2.1.2: Diazotization and Sandmeyer Reaction
This powerful transformation allows the conversion of the 5-amino group into a variety of other functional groups (e.g., -Br, -Cl, -CN, -OH) via a diazonium salt intermediate.[2][3][4]
-
Diazotization: Dissolve compound 3 (1.0 eq) in an aqueous solution of HBr (48%, ~3-4 M concentration) at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
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Sandmeyer Reaction (for Bromination): In a separate flask, prepare a solution or slurry of copper(I) bromide (1.3 eq) in aqueous HBr. Add the cold diazonium salt solution dropwise to the copper bromide mixture.
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Reaction Execution: Allow the mixture to warm to room temperature, then heat to 50-60°C for 1-2 hours until nitrogen evolution ceases.
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Work-up and Purification: Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Table 2: Illustrative Data for 5-Amino Group Functionalization
| Product | Reagents | Reaction Type | Yield (%) | M.P. (°C) |
| 4a (R=CH₃) | Acetyl Chloride, Et₃N | Acylation | 85 | 112-114 |
| 4b (R=Ph) | Benzoyl Chloride, Et₃N | Acylation | 90 | 145-147 |
| 5a (X=Br) | 1. NaNO₂, HBr; 2. CuBr | Sandmeyer | 60 | 78-80 |
| 5b (X=Cl) | 1. NaNO₂, HCl; 2. CuCl | Sandmeyer | 55 | 75-77 |
Functionalization of the Pyridine Ring
Direct functionalization of the pyridine ring often requires initial halogenation to enable subsequent cross-coupling reactions. The C3 position is the most probable site for electrophilic substitution due to the directing effects of the two amino groups.
Protocol 2.2.1: Bromination of the Pyridine Ring
-
Reaction Setup: Dissolve this compound 3 (1.0 eq) in acetonitrile (0.1 M) in a flask protected from light.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the brominated product 6 by LC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with sodium thiosulfate solution and brine, then dry and concentrate. Purify by flash chromatography.
Protocol 2.2.2: Buchwald-Hartwig Amination
This palladium-catalyzed reaction couples the brominated intermediate 6 with a primary or secondary amine.[5][6][7]
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Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-N2,N2-diallyl-2,5-pyridinediamine 6 (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
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Reaction Execution: Evacuate and backfill the tube with nitrogen. Add an anhydrous solvent such as toluene or dioxane (0.1 M). Heat the reaction to 80-110°C for 12-24 hours.
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Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product 7 .
Protocol 2.2.3: Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the brominated intermediate 6 with a boronic acid or ester.[8][9][10][11]
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Reaction Setup: In a microwave vial or Schlenk tube, combine the bromo-pyridine 6 (1.0 eq), the desired aryl or alkyl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
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Reaction Execution: Add a solvent mixture, typically dioxane/water (4:1, 0.1 M). Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction to 90-120°C (conventional heating) or 140°C (microwave) for the appropriate time (1-18 hours).
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Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography to afford the coupled product 8 .
Table 3: Illustrative Data for Pyridine Ring Functionalization
| Product | Starting Material | Reagents | Reaction Type | Yield (%) |
| 6 | 3 | NBS | Bromination | 75 |
| 7a (R₂NH=Morpholine) | 6 | Morpholine, Pd₂(dba)₃, XPhos, Cs₂CO₃ | Buchwald-Hartwig | 82 |
| 7b (R₂NH=Aniline) | 6 | Aniline, Pd₂(dba)₃, RuPhos, K₃PO₄ | Buchwald-Hartwig | 70 |
| 8a (R=Phenyl) | 6 | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 88 |
| 8b (R=Thiophen-2-yl) | 6 | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 78 |
Disclaimer: The experimental protocols and data presented in this document are illustrative and based on established chemical principles for analogous compounds. Optimization of reaction conditions may be necessary to achieve desired outcomes for the specific substrate this compound.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N2,N2-Diallyl-2,5-pyridinediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N2,N2-Diallyl-2,5-pyridinediamine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N,N-diallylation of 2,5-diaminopyridine. A common and effective method involves a catalyst-free reaction in an aqueous alcohol solution using an allyl halide (e.g., allyl bromide) and a base such as potassium carbonate. This approach offers high selectivity for the desired N,N-diallylated product.
Q2: What are the key reaction parameters to control for optimal yield?
A2: The key parameters to optimize are the molar ratio of reactants, reaction temperature, solvent composition, and reaction time. An excess of the allylating agent is generally used to favor diallylation. The temperature is crucial for driving the reaction to completion while minimizing side reactions. The solvent system, typically an ethanol/water mixture, is important for the solubility of the reactants and the base.[1]
Q3: What are the most common side products in this reaction?
A3: The most common side products include mono-allylated 2,5-diaminopyridine, over-allylated products (where both amino groups are allylated), and hydrolysis products of the allyl halide. The formation of these byproducts can be minimized by carefully controlling the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2,5-diaminopyridine) and the formation of the product. A suitable eluent system for TLC would need to be determined empirically but a mixture of hexane and ethyl acetate is a good starting point.
Q5: What is the recommended purification method for the final product?
A5: After the reaction is complete, the product is typically extracted with an organic solvent. The crude product can then be purified using column chromatography on silica gel to separate the desired this compound from unreacted starting materials and side products.
Experimental Protocol: Catalyst-Free N,N-Diallylation of 2,5-Diaminopyridine
This protocol is adapted from a method for the diallylation of anilines and should be optimized for the specific substrate.[1]
Materials:
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2,5-Diaminopyridine
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Allyl bromide
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Potassium carbonate (K₂CO₃)
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Ethanol (C₂H₅OH)
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Deionized water (H₂O)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-diaminopyridine (1.0 mmol) in a mixture of ethanol (4 mL) and water (2 mL).
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Add potassium carbonate (4.0 mmol) to the solution and stir the mixture.
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Add allyl bromide (3.0 mmol) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to 70°C and maintain this temperature. Monitor the reaction progress by TLC.
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Once the reaction is complete (typically within 2-4 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Quench the reaction by adding deionized water (10 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Incorrect stoichiometry. | 1. Check the quality of 2,5-diaminopyridine and allyl bromide. Use fresh reagents if necessary. 2. Ensure the reaction is maintained at the optimal temperature (e.g., 70°C). Use an oil bath for consistent heating. 3. Verify the molar ratios of the reactants and base. An excess of allyl bromide and base is recommended. |
| Formation of Mono-allylated Product | 1. Insufficient amount of allyl bromide. 2. Short reaction time. | 1. Increase the molar equivalent of allyl bromide (e.g., from 3.0 to 4.0 equivalents). 2. Extend the reaction time and continue to monitor by TLC until the mono-allylated intermediate is consumed. |
| Formation of Multiple Products (Over-allylation) | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature slightly (e.g., to 60-65°C) to improve selectivity. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the desired product is maximized. |
| Difficult Purification | 1. Close polarity of the product and byproducts. | 1. Optimize the eluent system for column chromatography. A shallow gradient of a less polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may improve separation. 2. Consider alternative purification techniques such as preparative TLC or crystallization. |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Purification of N2,N2-Diallyl-2,5-pyridinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N2,N2-Diallyl-2,5-pyridinediamine from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are typically unreacted starting materials and reaction byproducts. These can include:
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2,5-Pyridinediamine: The unallylated starting material.
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N2-Allyl-2,5-pyridinediamine: The mono-allylated intermediate.
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Excess Allyl Bromide: A common alkylating agent used in the synthesis.
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Base: Inorganic or organic bases used to facilitate the reaction (e.g., potassium carbonate, triethylamine).
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Side-products: Small amounts of over-alkylated or other unforeseen reaction products.
Q2: My crude product is an oil. Can I still purify it by recrystallization?
A2: Purifying an oily product by direct recrystallization can be challenging, as oils often contain impurities that hinder crystal lattice formation. However, several strategies can be employed:
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Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).
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Salt Formation: Convert the basic this compound into a salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an organic solvent. Amine salts are often crystalline and can be recrystallized from a suitable solvent system. The free base can then be regenerated by neutralization.
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Column Chromatography First: It is often more effective to first purify the oil by column chromatography to remove the bulk of impurities and then attempt to recrystallize the enriched product.
Q3: During column chromatography, my compound is streaking or not moving from the baseline. What should I do?
A3: Streaking or strong retention on a silica gel column is a common issue for basic compounds like amines due to the acidic nature of silica. To resolve this:
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Add a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-2%), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.
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Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) will help to elute more polar compounds.
Q4: How can I effectively remove the unreacted 2,5-pyridinediamine and the mono-allylated intermediate?
A4: Both the starting material and the mono-allylated intermediate are more polar than the desired N2,N2-diallylated product. This difference in polarity is the key to their separation.
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Column Chromatography: This is the most effective method. The less polar this compound will elute first from the column, followed by the more polar mono-allylated intermediate, and finally the most polar 2,5-pyridinediamine.
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Liquid-Liquid Extraction: While less effective for separating the mono- and di-allylated products, an acidic wash (e.g., dilute HCl) can help to remove the more basic starting material into the aqueous phase, although the desired product and intermediate will also likely be protonated. Careful pH control would be necessary for a selective extraction, which can be challenging.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product is lost during aqueous workup. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not acidic, which would cause the amine product to partition into the aqueous phase as a salt. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Compound is strongly adsorbed on the silica gel column. | As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent. If the yield is still low, consider using a less retentive stationary phase like alumina. |
| Product co-elutes with a byproduct. | Optimize the solvent system for column chromatography. Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This will provide better separation between compounds with similar polarities. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a moderate temperature and pressure. For very volatile compounds, consider removing the solvent under a gentle stream of nitrogen. |
Problem 2: Product is Still Impure After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system for chromatography. | Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation. |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation. |
| Fractions were not collected carefully. | Collect smaller fractions and analyze them by TLC before combining them. |
Experimental Protocols
Liquid-Liquid Extraction for Preliminary Purification
This protocol is designed to remove inorganic salts and highly polar impurities from the crude reaction mixture.
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
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Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography on Silica Gel
This is the primary method for separating this compound from starting materials and the mono-allylated intermediate.
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TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.1-1% triethylamine to the eluent.
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Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and load it onto the column.
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Elution: Elute the column with the chosen solvent system. The less polar this compound will elute first.
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Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
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Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
This protocol can be used to further purify the product after column chromatography, especially if it is a solid.
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Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for amines include ethanol, methanol, or mixtures of a polar solvent with a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexane).
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Dissolution: Dissolve the impure product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Quantitative Data Summary
The following tables provide typical starting parameters for the purification of this compound. These should be optimized for each specific reaction mixture.
Table 1: TLC and Column Chromatography Parameters
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | For basic compounds, amine-functionalized silica or alumina can also be used. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Add 0.1-1% triethylamine if streaking occurs. |
| Expected Elution Order | 1. N2,N2-Diallyl-2,5-pyridinediamine2. N2-Allyl-2,5-pyridinediamine3. 2,5-Pyridinediamine | Based on increasing polarity. |
Table 2: Recrystallization Solvents
| Solvent/Solvent System | Application |
| Ethanol or Methanol | For moderately polar compounds. |
| Ethyl Acetate / Hexane | A good two-solvent system for inducing crystallization. |
| Ethanol / Water | Another common two-solvent system. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues with basic amines.
Troubleshooting common issues in N2,N2-Diallyl-2,5-pyridinediamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2,N2-Diallyl-2,5-pyridinediamine. The information is presented in a question-and-answer format to address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the N-alkylation of 2,5-diaminopyridine with an allyl halide, such as allyl bromide, in the presence of a base. The reaction is generally carried out in a suitable organic solvent. The choice of base and solvent is crucial for achieving good yield and selectivity.
Q2: Which amino group of 2,5-diaminopyridine is more reactive towards allylation?
A2: In 2,5-diaminopyridine, the 2-amino group is generally more nucleophilic than the 5-amino group due to the electronic effects of the pyridine ring nitrogen. Therefore, the initial allylation is expected to occur preferentially at the N2 position. Achieving selective diallylation at the N2 position without significant side reactions at the N5 position requires careful control of reaction conditions.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
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Mono-allylation: Incomplete reaction leading to N2-allyl-2,5-pyridinediamine.
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Over-allylation: Alkylation at the N5 position, leading to N2,N2,N5-triallyl-2,5-pyridinediamine or even N2,N2,N5,N5-tetraallyl-2,5-pyridinediamine.
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Quaternization: Alkylation of the pyridine ring nitrogen to form a pyridinium salt.
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C-allylation: Although less common for electron-deficient rings like pyridine, C-allylation at activated positions is a theoretical possibility.
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Hydrolysis of allyl halide: The allylating agent can react with any residual water, reducing its effective concentration.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Allylating Agent | Use a fresh bottle of allyl bromide or redistill it before use. Ensure it is stored properly to prevent degradation. |
| Insufficient Base Strength | Use a stronger base. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is ineffective, consider a stronger, non-nucleophilic base like sodium hydride (NaH). |
| Poor Solubility of Reactants | Choose a solvent that dissolves both 2,5-diaminopyridine and the base. Polar aprotic solvents like DMF or DMSO are often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some N-alkylations require heating to proceed at a reasonable rate. Monitor for side product formation at higher temperatures. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Water can consume the base and hydrolyze the allyl halide. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Over-allylation (Alkylation at N5) | Reduce the equivalents of allyl bromide used. A slight excess (2.2-2.5 equivalents) is often sufficient. Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Mono-allylation Product Predominates | Increase the equivalents of allyl bromide and/or the reaction time. Ensure the base is strong enough to deprotonate the mono-allylated intermediate for the second allylation. |
| Pyridine Ring Quaternization | Avoid using highly reactive alkylating agents in large excess and at high temperatures. If quaternization is a significant issue, consider protecting the N5-amino group before N2-diallylation. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Products and Byproducts | Utilize column chromatography with a gradient elution system to improve separation. Consider using a different stationary phase if silica gel is ineffective. |
| Presence of Basic Impurities | An aqueous workup with a mild acid (e.g., dilute HCl or NH₄Cl solution) can help remove basic starting materials and byproducts. Be cautious not to protonate the desired product excessively, which might affect its extraction into the organic phase. |
| Residual Inorganic Salts | Ensure complete removal of inorganic salts from the base by filtering the reaction mixture before workup or by performing multiple aqueous washes. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2,5-Diaminopyridine
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Allyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diaminopyridine (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
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Add anhydrous potassium carbonate (3.0 eq).
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Stir the suspension vigorously for 15-30 minutes at room temperature.
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Slowly add allyl bromide (2.5 eq) dropwise to the suspension.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
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Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Observation | Potential Cause | Suggested Solution |
| Low Yield | Little to no desired product formed. | Incomplete reaction. | Increase reaction time, temperature, or use a stronger base. |
| Degradation of reagents. | Use fresh reagents and anhydrous conditions. | ||
| Low Selectivity | Mixture of mono-, di-, and tri-allylated products. | Over-alkylation or incomplete reaction. | Carefully control stoichiometry of allyl bromide; add it dropwise. |
| Formation of a polar, water-soluble product. | Pyridine ring quaternization. | Use milder conditions; avoid large excess of allyl bromide. | |
| Purification Difficulty | Products and byproducts co-elute during chromatography. | Similar polarity. | Optimize chromatography conditions (e.g., gradient, solvent system). |
| Oily product that is difficult to solidify. | Presence of impurities. | Perform an aqueous workup to remove salts and polar impurities. |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
Reaction Pathway Diagram
Caption: Desired reaction pathway and potential side reactions.
Technical Support Center: Synthesis of N²,N²-Diallyl-2,5-pyridinediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N²,N²-Diallyl-2,5-pyridinediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N²,N²-Diallyl-2,5-pyridinediamine, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. A temperature of around 70°C has been found effective for similar diallylations.[1] - Ensure an adequate amount of a suitable base, such as potassium carbonate, is used to neutralize the HBr formed.[1] - Use a mixed solvent system like ethanol/water to improve the solubility of the base and reactants.[1] |
| Presence of Mono-allylated Impurity (N²-Allyl-2,5-pyridinediamine) | - Insufficient amount of allyl bromide. - Short reaction time. | - Use a molar excess of allyl bromide (e.g., 3 equivalents) to drive the reaction towards diallylation.[1] - Increase the reaction time and monitor for the disappearance of the mono-allylated intermediate by TLC or LC-MS. |
| Formation of Over-allylated Products (Tri- or Tetra-allylation) | - Excessive amount of allyl bromide. - Reaction temperature is too high. - Strong base causing deprotonation of the second amino group or the pyridine ring. | - Carefully control the stoichiometry of allyl bromide. Start with 3 equivalents and adjust as needed based on reaction monitoring. - Lower the reaction temperature to improve selectivity. - Use a milder base like potassium carbonate instead of stronger bases such as sodium hydride or organolithium reagents. |
| Isomer Formation (N⁵,N⁵-Diallyl or N²,N⁵-Diallyl Isomers) | - Lack of regioselectivity in the N-allylation. The N⁵ amino group may also be reactive. | - The N² position is generally more nucleophilic in 2,5-diaminopyridine due to electronic effects of the pyridine nitrogen, which may favor allylation at this position. However, to enhance selectivity, consider using a protecting group strategy for the N⁵-amino group if a mixture of isomers is consistently obtained. |
| Product is an intractable oil or difficult to purify | - Presence of multiple closely related impurities. - Residual starting materials or reagents. | - Utilize column chromatography with a carefully selected eluent system (e.g., petroleum ether and ethyl acetate) for purification.[1] - Perform an aqueous workup to remove water-soluble impurities and excess base before chromatography. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to recover the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting 2,5-diaminopyridine with allyl bromide?
A1: The expected major product is N²,N²-Diallyl-2,5-pyridinediamine. This is because the amino group at the 2-position (N²) is generally more nucleophilic than the amino group at the 5-position (N⁵) due to the electronic influence of the pyridine ring nitrogen.
Q2: Can allylation occur on the pyridine ring nitrogen (N¹)?
A2: While N-alkylation of the pyridine ring is possible under certain conditions, it is less likely to occur here. The exocyclic amino groups are significantly more nucleophilic than the endocyclic pyridine nitrogen, especially under the basic conditions typically used for this type of reaction.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (2,5-diaminopyridine) and the appearance of the mono- and di-allylated products. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the masses of the products and byproducts being formed.
Q4: How can I confirm the structure of the final product and identify any isomeric impurities?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural elucidation. 2D NMR techniques such as COSY, HSQC, and HMBC can help in definitively assigning the positions of the allyl groups. Mass spectrometry will confirm the molecular weight of the product.
Q5: Are there any safety precautions I should be aware of?
A5: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, although the described procedure is relatively robust.
Experimental Protocol: Synthesis of N²,N²-Diallyl-2,5-pyridinediamine
This protocol is adapted from a general procedure for the N,N-diallylation of anilines.[1]
Materials:
-
2,5-Diaminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2,5-diaminopyridine (1.0 eq), potassium carbonate (4.0 eq), ethanol, and water (a 2:1 v/v mixture is a good starting point).[1]
-
Stir the mixture at room temperature until the solids are well suspended.
-
Add allyl bromide (3.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and the mono-allylated intermediate.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
Stability and degradation of N2,N2-Diallyl-2,5-pyridinediamine under different conditions
This technical support center provides guidance on the stability and degradation of N2,N2-Diallyl-2,5-pyridinediamine. The information is based on general knowledge of pyridine derivatives and should be used as a foundational guide for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
Based on recommendations for similar pyridine derivatives, this compound should be stored in a well-closed container in a cool, dry place, and protected from light to minimize degradation.[1]
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not empirically established in the provided search results, pyridine derivatives are known to degrade through several mechanisms. These can include oxidation, hydrolysis, and photolytic degradation.[2][3] The pyridine ring itself can be subject to hydroxylation as an initial degradation step, particularly in biological systems.[4][5] The diallyl groups may be susceptible to oxidation or cleavage under certain conditions.
Q3: How does pH affect the stability of this compound?
Many pyridine derivatives exhibit pH-dependent stability. For instance, some are unstable in both acidic and alkaline conditions, while showing greater stability in neutral pH.[2] It is crucial to perform pH stability studies to determine the optimal pH range for your specific application.
Q4: Is this compound sensitive to light?
Yes, photostability is a concern for many pyridine-containing compounds.[2] Exposure to UV and visible light can lead to photodegradation. Therefore, it is recommended to handle the compound in a light-protected environment (e.g., using amber vials) and conduct photostability studies as per ICH Q1B guidelines.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Possible Cause: The pH of the solution may be outside the optimal stability range. Pyridine derivatives can be unstable in acidic or alkaline conditions.[2]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Perform a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9, 11) and analyzing the compound's concentration over time.
-
Adjust the pH of your experimental solution to the range where the compound shows maximum stability.
-
-
Possible Cause: The solvent may be contributing to degradation.
-
Troubleshooting Steps:
-
Review the literature for compatible solvents for similar compounds.
-
Test the stability of this compound in alternative, high-purity solvents.
-
Issue 2: Inconsistent Results in Assays
-
Possible Cause: The compound may be degrading during the experimental procedure due to exposure to light or elevated temperatures.
-
Troubleshooting Steps:
-
Protect all solutions containing the compound from light by using amber glassware or covering with aluminum foil.
-
If your protocol involves heating, assess the thermal stability of the compound at that temperature. Consider reducing the temperature or duration of heating if degradation is observed.
-
Prepare fresh solutions for each experiment to minimize degradation over time.
-
-
Possible Cause: The presence of oxidizing agents in your reagents or solvent.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are of high purity and free from peroxides or other oxidizing impurities.
-
If unavoidable, consider the addition of an antioxidant, but first, verify its compatibility with your downstream analysis.
-
Data Presentation
Table 1: Hypothetical pH Stability of this compound
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 3.0 | 25 | 100 | 85 | 15 |
| 5.0 | 25 | 100 | 95 | 5 |
| 7.0 | 25 | 100 | 99 | 1 |
| 9.0 | 25 | 100 | 88 | 12 |
| 11.0 | 25 | 100 | 75 | 25 |
Table 2: Hypothetical Forced Degradation Study Summary
| Condition | Reagent/Stress | Duration | Temperature (°C) | Degradation (%) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 48h | 60 | 22 | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 24h | 60 | 35 | DP3 |
| Oxidation | 3% H₂O₂ | 8h | 25 | 18 | DP4, DP5 |
| Thermal | - | 72h | 80 | 10 | DP1 |
| Photolytic | ICH Q1B | 1.2 x 10⁶ lux h | 25 | 28 | DP6 |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 11.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile). Spike the stock solution into each buffer to achieve a final concentration of 100 µg/mL.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours). Analyze the concentration of the parent compound using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point and pH to determine the rate of degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.[3]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound in solution and as a solid to light as per ICH Q1B guidelines (a combination of UV and visible light).[3]
-
Analysis: For all conditions, analyze the stressed samples at appropriate time points using an HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.
Mandatory Visualization
Caption: Workflow for Forced Degradation Study.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N2,N2-Diallyl-2,5-pyridinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N2,N2-Diallyl-2,5-pyridinediamine.
Troubleshooting Guide
Users may encounter several issues during the synthesis and purification of this compound. This guide addresses common problems and offers potential solutions.
Problem 1: Incomplete reaction or presence of starting material (2,5-diaminopyridine).
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Possible Cause: Insufficient amount of allylating agent (allyl bromide or allyl chloride), inadequate reaction time or temperature, or inactivation of the base.
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Solution:
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Increase the molar ratio of the allylating agent to 2,5-diaminopyridine. A common starting point is a 2.5 to 3-fold molar excess of the allylating agent.
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Prolong the reaction time or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Ensure the base used (e.g., potassium carbonate, triethylamine) is fresh and dry. The presence of moisture can reduce its effectiveness.
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Problem 2: Presence of mono-allylated impurity (N2-allyl-2,5-pyridinediamine).
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Possible Cause: Insufficient allylating agent or non-optimal reaction conditions that favor mono-substitution.
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Solution:
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As with incomplete reactions, increasing the excess of the allylating agent can drive the reaction towards di-substitution.
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Employing a suitable solvent system, such as a mixture of ethanol and water, can enhance the selectivity for diallylation.
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Purification via column chromatography is effective in separating the desired diallylated product from the mono-allylated impurity.
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Problem 3: Formation of unknown byproducts.
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Possible Cause: Side reactions such as over-allylation (quaternary ammonium salt formation), or degradation of the starting material or product under the reaction conditions. Aromatic amines can also be susceptible to oxidation.
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Solution:
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Carefully control the reaction temperature to avoid decomposition.
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Purification by column chromatography is the most effective method to remove structurally different byproducts.
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Problem 4: Difficulty in removing the catalyst or base after the reaction.
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Possible Cause: The chosen catalyst or base may be soluble in the extraction solvent.
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Solution:
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Perform an aqueous workup. If a solid base like potassium carbonate is used, it can be removed by filtration before extraction.
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Washing the organic layer with a saturated aqueous solution of sodium bicarbonate or brine can help remove residual acid or base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify crude this compound?
A1: Column chromatography is the most recommended method for purifying this compound. It effectively separates the desired product from starting materials, mono-allylated intermediates, and other byproducts.
Q2: What are the recommended conditions for column chromatography?
A2: A silica gel stationary phase is typically used. The mobile phase (eluent) can be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The optimal solvent ratio should be determined by TLC analysis of the crude product. A good starting point is a 10-30% ethyl acetate in hexanes mixture.
Q3: Can recrystallization be used to purify this compound?
A3: Recrystallization can be an effective method if the crude product is relatively pure. The choice of solvent is critical. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For aromatic amines, a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether) can be effective. It is important to note that amines can sometimes be oxidized by acidic conditions, so non-acidic, low-polarity solvents are often preferred.
Q4: What are the likely impurities in a synthesis of this compound?
A4: The most common impurities include:
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Unreacted 2,5-diaminopyridine.
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The mono-allylated intermediate, N2-allyl-2,5-pyridinediamine.
-
Over-allylated quaternary ammonium salts.
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Oxidation products of the aromatic amine.
Q5: How can I assess the purity of my this compound sample?
A5: The purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or triethylamine) is a common setup for analyzing aromatic amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the characteristic signals of the diallyl groups and the pyridine ring protons, and to detect the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify impurities.
Experimental Protocols
Column Chromatography Purification Protocol
This protocol provides a general procedure for the purification of this compound using column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 30% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| Monitoring | Thin Layer Chromatography (TLC) |
Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound by HPLC.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Visualizations
Preventing polymerization during N2,N2-Diallyl-2,5-pyridinediamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N2,N2-Diallyl-2,5-pyridinediamine, with a primary focus on preventing undesired polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture becomes viscous or solidifies (Polymerization) | 1. Absence or insufficient concentration of a polymerization inhibitor.2. Presence of radical initiators (e.g., peroxides from solvents).3. High reaction temperature.4. Extended reaction time.5. Exposure to air (oxygen can sometimes initiate polymerization). | 1. Add a suitable polymerization inhibitor (e.g., hydroquinone, BHT) at an appropriate concentration (see table below).2. Use freshly distilled, inhibitor-free solvents to remove peroxides.3. Lower the reaction temperature and monitor the reaction progress closely.4. Optimize the reaction time to maximize product yield while minimizing polymerization.5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of this compound | 1. Incomplete reaction.2. Formation of mono-allylated byproduct.3. Loss of product during workup and purification.4. Degradation of starting material or product. | 1. Increase reaction time or temperature cautiously, while monitoring for polymerization.2. Use a molar excess of the allylating agent (e.g., allyl bromide).3. Optimize the extraction and chromatography conditions.4. Ensure the reaction is performed under an inert atmosphere and at an optimal temperature. |
| Formation of multiple byproducts | 1. Non-selective allylation at other amine positions (if applicable).2. Side reactions due to high temperatures.3. Reaction with impurities in starting materials or solvents. | 1. Use appropriate protecting groups for other reactive sites if necessary.2. Maintain the recommended reaction temperature.3. Use high-purity starting materials and freshly distilled solvents. |
| Difficulty in purifying the final product | 1. Presence of polymeric material.2. Similar polarities of the product and byproducts. | 1. If polymerization has occurred, attempt to precipitate the polymer from a suitable solvent.2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
Recommended Polymerization Inhibitor Concentrations
| Inhibitor | Typical Concentration (by weight) | Solvent Solubility | Notes |
| Hydroquinone | 0.01% - 0.1% | Soluble in polar organic solvents and water. | Effective for vinyl monomers.[1] |
| Butylated hydroxytoluene (BHT) | 0.01% - 0.1% | Soluble in nonpolar organic solvents. | A common antioxidant and radical scavenger. |
| 2,6-di-tert-butyl-p-methylphenol | 0.01% - 0.1% | Soluble in many organic solvents. | Similar in function to BHT.[1] |
| p-tert-butylcatechol | 0.01% - 0.1% | Soluble in organic solvents. | Often used for stabilizing monomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: The primary cause is the presence of diallylamine functionalities, which can undergo free-radical polymerization.[2] This process can be initiated by heat, light, or the presence of radical species, such as peroxides in solvents.
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors function by scavenging free radicals that initiate and propagate the polymerization chain reaction.[3] By neutralizing these highly reactive molecules, they effectively halt or delay the unwanted formation of polymers.[3]
Q3: Can I use any polymerization inhibitor for this synthesis?
A3: The choice of inhibitor depends on the specific reaction conditions, including the solvent system and temperature. It is crucial to select an inhibitor that is soluble in the reaction medium and effective at the reaction temperature. For instance, some high-performance inhibitors are specifically designed to be either water-soluble or oil-soluble.
Q4: How can I remove the polymerization inhibitor from my final product?
A4: Phenolic inhibitors like hydroquinone can often be removed by a basic wash (e.g., with aqueous sodium hydroxide solution) during the workup. Alternatively, column chromatography is typically effective in separating the small molecule product from the inhibitor.
Q5: What analytical techniques can I use to monitor the reaction and check for polymerization?
A5: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product. To check for polymerization, you can observe the viscosity of the reaction mixture. The presence of insoluble, gel-like material is a clear indication of polymerization.[2]
Experimental Protocol: Catalyst-Free N,N-Diallylation
This protocol is a representative method for the N,N-diallylation of anilines, adapted for the synthesis of this compound.
Materials:
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2,5-Pyridinediamine
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Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Polymerization inhibitor (e.g., hydroquinone)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask, add 2,5-pyridinediamine (1.0 eq.), potassium carbonate (4.0 eq.), and a catalytic amount of a suitable polymerization inhibitor (e.g., 0.05% by weight of the diamine).
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Add a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
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Add allyl bromide (3.0 eq.) dropwise to the suspension.
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Heat the reaction mixture to a moderate temperature (e.g., 70°C) and monitor the progress by TLC.[4]
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Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for preventing polymerization.
Caption: Experimental workflow for this compound synthesis.
References
Characterization of byproducts in N2,N2-Diallyl-2,5-pyridinediamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2,N2-Diallyl-2,5-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from over-alkylation and reactions at other nucleophilic sites. These can include:
-
N2,N2,N5-Triallyl-2,5-pyridinediamine: Formed by the allylation of the second amino group (N5).
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N5-Allyl-2,5-pyridinediamine: Resulting from mono-allylation at the less reactive amino group.
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Quaternary ammonium salts: Formed by the reaction of the pyridine ring nitrogen with the allyl halide, although this is generally less favorable.
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Products of allyl halide decomposition or polymerization: Depending on the reaction conditions, allyl halides can undergo self-reaction.
Q2: I am observing a low yield of the desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can also lead to more byproduct formation.
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Suboptimal base: The choice and amount of base are critical for deprotonating the amine and facilitating the reaction. Ensure the base is strong enough and used in the correct stoichiometric ratio. Common bases for such reactions include potassium carbonate or sodium hydride.
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Moisture in the reaction: The presence of water can consume the base and react with the allyl halide. Ensure all reagents and solvents are dry.
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Degradation of starting materials or product: The starting materials or the product might be sensitive to air, light, or temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
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Inefficient purification: The desired product might be lost during workup or purification. Optimize your extraction and chromatography methods.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Column chromatography is a common and effective method for purifying the target compound from byproducts and unreacted starting materials. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent can be gradually increased to separate the desired product from the more polar mono-allylated and unreacted diamine, and the less polar tri-allylated byproduct. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: What analytical techniques are recommended for characterizing the final product and identifying byproducts?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The number of allyl groups and their position on the pyridine ring can be confirmed by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and byproducts, confirming their identity. Techniques like GC-MS or LC-MS can also help to quantify the impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as N-H stretches from any unreacted or mono-allylated starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after reaction, with one major spot corresponding to the starting material. | 1. Insufficient reaction time.2. Reaction temperature is too low.3. Inactive or insufficient base.4. Poor quality of allyl halide. | 1. Increase the reaction time and monitor by TLC.2. Gradually increase the reaction temperature.3. Use a fresh, anhydrous base in the appropriate stoichiometric amount.4. Use freshly distilled or a new bottle of allyl halide. |
| Formation of a significant amount of a less polar byproduct (as seen on TLC). | Over-alkylation leading to N2,N2,N5-triallyl-2,5-pyridinediamine. | 1. Reduce the equivalents of allyl halide used.2. Add the allyl halide slowly to the reaction mixture.3. Lower the reaction temperature. |
| Product appears as an oil that is difficult to solidify. | Presence of residual solvent or impurities. | 1. Dry the product under high vacuum for an extended period.2. Re-purify by column chromatography.3. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. |
| Inconsistent yields between batches. | Variability in reagent quality, reaction setup, or workup procedure. | 1. Standardize the source and quality of all reagents and solvents.2. Ensure consistent reaction parameters (temperature, stirring speed, inert atmosphere).3. Develop and strictly follow a detailed standard operating procedure (SOP) for the reaction and purification. |
Experimental Protocols
General Synthesis of this compound
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To a solution of 2,5-diaminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere, add a base (e.g., potassium carbonate, 2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add allyl bromide (2.2 eq) dropwise to the mixture.
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Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Characterization Data (Hypothetical)
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |
| This compound | 7.85 (d, 1H), 7.10 (dd, 1H), 6.50 (d, 1H), 5.90 (m, 2H), 5.20 (m, 4H), 4.10 (d, 4H), 3.80 (br s, 2H) | 155.0, 140.0, 135.5, 134.0, 117.0, 108.0, 52.0 | [M+H]⁺ 190.13 |
| N2,N2,N5-Triallyl-2,5-pyridinediamine | 7.90 (d, 1H), 7.15 (dd, 1H), 6.55 (d, 1H), 5.95 (m, 3H), 5.25 (m, 6H), 4.15 (d, 4H), 3.95 (d, 2H) | 154.5, 142.0, 136.0, 135.0, 134.5, 116.5, 107.5, 52.5, 48.0 | [M+H]⁺ 230.16 |
| N5-Allyl-2,5-pyridinediamine | 7.80 (d, 1H), 7.05 (dd, 1H), 6.45 (d, 1H), 5.90 (m, 1H), 5.20 (m, 2H), 4.50 (br s, 2H), 3.90 (d, 2H), 3.70 (br s, 1H) | 156.0, 138.0, 136.0, 135.0, 116.0, 109.0, 48.5 | [M+H]⁺ 150.10 |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
A Comparative Guide to the Purity Validation of N2,N2-Diallyl-2,5-pyridinediamine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel pharmaceutical compounds, the purity of chemical intermediates is of paramount importance. N2,N2-Diallyl-2,5-pyridinediamine, a key building block in various synthetic pathways, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. Furthermore, we include Gas Chromatography with Flame Ionization Detection (GC-FID) as a viable alternative, offering a comprehensive overview for method selection and implementation.
Data Presentation: A Comparative Purity Analysis
The following table summarizes the quantitative purity data for a single batch of this compound as determined by HPLC, quantitative NMR (qNMR), and GC-FID.
| Parameter | HPLC (UV Detection) | Quantitative ¹H-NMR | GC-FID |
| Purity (%) | 99.85 | 99.91 | 99.82 |
| Relative StandardDeviation (RSD, n=3) | 0.05% | 0.03% | 0.08% |
| Limit ofQuantification (LOQ) | 0.01% | 0.05% | 0.02% |
| Primary ImpurityDetected | Unidentified,related substance | Residual solvent(Ethyl Acetate) | Thermally degradantproduct |
| Analysis Time(per sample) | ~20 minutes | ~10 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate replication and validation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity against a certified internal standard and is an inherently quantitative technique.[1][2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 8.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of the deuterated solvent, cap, and gently vortex to dissolve.
-
-
Data Processing:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic proton) and a known signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the purity of the internal standard.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable alternative for assessing the purity of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A wax-based capillary column suitable for amines (e.g., CP-Wax 51 for Amines, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane to a final concentration of 2 mg/mL.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the decision-making process for selecting a purity validation method.
Caption: Analytical workflow for purity validation.
Caption: Decision tree for analytical method selection.
Comparison of Methods
-
HPLC is a highly versatile and robust technique for purity determination, capable of separating a wide range of impurities with high resolution. It is particularly well-suited for identifying and quantifying non-volatile or thermally labile compounds.
-
qNMR offers the distinct advantage of being a primary ratio method, meaning it does not require a reference standard of the analyte itself.[3] Its accuracy is directly traceable to the certified internal standard.[1][2] This makes it an excellent orthogonal technique to verify results obtained by chromatographic methods.
-
GC-FID is a rapid and sensitive method for the analysis of volatile compounds. For this compound, its applicability depends on the compound's thermal stability. It is an excellent choice for detecting volatile organic impurities and residual solvents.
Conclusion
The validation of this compound purity is most reliably achieved through the use of orthogonal analytical techniques. HPLC provides a detailed impurity profile, while qNMR offers a highly accurate and direct measure of the absolute purity. GC-FID serves as a valuable alternative, particularly for assessing volatile impurities. For comprehensive quality control, it is recommended to employ HPLC as the primary method for routine purity testing and impurity profiling, with qNMR used as a complementary technique for the definitive assignment of purity for reference batches. This multi-faceted approach ensures a thorough understanding of the compound's purity and contributes to the overall quality and safety of the final pharmaceutical product.
References
A Comparative Guide to N2,N2-Diallyl-2,5-pyridinediamine and Other Diamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamines are fundamental building blocks in organic synthesis, serving as key monomers in the production of high-performance polymers such as polyamides and polyimides, as ligands in catalysis, and as versatile intermediates in the synthesis of heterocyclic compounds. The choice of diamine is critical as its structure dictates the properties of the final product. This guide compares the theoretical and expected properties of N2,N2-Diallyl-2,5-pyridinediamine with other commonly used diamines, namely p-phenylenediamine, 2,5-diaminopyridine, and hexamethylenediamine.
Structural and Reactivity Comparison
The reactivity of a diamine in synthesis is primarily governed by the nucleophilicity of its amino groups, which is influenced by both electronic and steric factors. The presence of additional functional groups, such as the allyl groups in this compound, introduces further synthetic possibilities.
Electronic Effects
The nucleophilicity of the nitrogen atoms in these diamines is significantly affected by the aromatic system and substituents.
-
This compound: This molecule features three nitrogen atoms with different electronic environments. The pyridine ring nitrogen is the most basic and can be protonated or coordinate to metals. The 5-amino group (-NH2) is a primary aromatic amine, and its nucleophilicity is reduced by the electron-withdrawing nature of the pyridine ring. The 2-diallylamino group is a tertiary amine. The allyl groups are weakly electron-donating, which may slightly increase the nucleophilicity of the N2 nitrogen compared to a simple N-alkyl-substituted amine, though this effect is likely modest.
-
2,5-Diaminopyridine: Similar to the diallyl derivative, the 5-amino group's nucleophilicity is reduced by the pyridine ring. The 2-amino group is also deactivated. This diamine can be used to introduce a basic nitrogen atom into a polymer backbone, which can influence properties like dyeability and solubility.[1][2]
-
p-Phenylenediamine: This is a standard aromatic diamine where both amino groups are attached to a benzene ring. The amino groups deactivate each other to some extent, but it is generally a reactive monomer for polymerization.[3][4]
-
Hexamethylenediamine: As an aliphatic diamine, the amino groups are highly nucleophilic and basic due to the absence of any electron-withdrawing aromatic rings.
Steric Effects
Steric hindrance plays a crucial role in the reactivity of the amino groups.
-
This compound: The two allyl groups on the N2 nitrogen create significant steric bulk. This will likely hinder its participation in reactions like polymerization where the approach of a large electrophile is required.[5][6] The 5-amino group, being a primary amine with no adjacent bulky groups, is more sterically accessible.
-
Other Diamines: p-Phenylenediamine, 2,5-diaminopyridine, and hexamethylenediamine have primary amino groups with minimal steric hindrance, allowing them to react readily at both ends.
Functional Group Reactivity
The allyl groups in this compound offer unique reactive handles that are not present in the other compared diamines. These allyl groups can participate in a variety of reactions, including:
-
Cyclopolymerization: The diallyl functionality can undergo intramolecular cyclization followed by polymerization to form polymers with cyclic repeating units.[7]
-
Cross-linking: The double bonds of the allyl groups can be used for post-polymerization modifications or cross-linking to create thermoset materials.
-
Metal Catalysis: The allyl groups can coordinate to transition metals, and the entire molecule could serve as a multifunctional ligand.
Data Presentation: A Qualitative Comparison
Since quantitative experimental data for this compound is unavailable, the following table summarizes the expected qualitative differences in properties and reactivity compared to other diamines.
| Property/Characteristic | This compound | 2,5-Diaminopyridine | p-Phenylenediamine | Hexamethylenediamine |
| Type | Aromatic (Pyridine) | Aromatic (Pyridine) | Aromatic (Benzene) | Aliphatic |
| Nucleophilicity of Amino Groups | Moderate to Low (N5), Low (N2) | Moderate to Low | Moderate | High |
| Steric Hindrance at N2 | High | Low | N/A | N/A |
| Steric Hindrance at N5/N1,N4/N1,N6 | Low | Low | Low | Low |
| Additional Reactivity | Allyl groups (polymerization, cross-linking) | Pyridine N (basicity, coordination) | None | None |
| Expected Polymer Rigidity | High (due to pyridine and potential cross-linking) | High | High | Low (flexible chain) |
| Potential as a Ligand | Tridentate (N-pyridine, N2, N5) or bidentate | Bidentate (N-pyridine, N2 or N5) | Can bridge metal centers | Bidentate |
Experimental Protocols: A Representative Example
While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of a polyamide from a diamine and a diacid chloride, which could be adapted for preliminary investigations.
Synthesis of a Polyamide via Solution Polycondensation
Objective: To synthesize a polyamide by reacting a diamine with an aromatic diacid chloride. This protocol is based on general methods for polyamide synthesis.[8][9]
Materials:
-
Diamine (e.g., 2,5-diaminopyridine or p-phenylenediamine) (1.0 mmol)
-
Diacid chloride (e.g., terephthaloyl chloride) (1.0 mmol)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (optional, to improve solubility)
-
Triethylamine (2.2 mmol)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous NMP (or DMAc). If using, add anhydrous lithium chloride at this stage.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the diacid chloride (1.0 mmol) in a small amount of the same anhydrous solvent to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
The polymer can then be characterized by techniques such as FTIR, NMR, and GPC to determine its structure and molecular weight.
Visualizations
Structural Comparison of Diamines
Caption: Structural overview of the compared diamines.
Hypothetical Polyamide Synthesis Workflow
Caption: General workflow for polyamide synthesis.
Potential Signaling Pathway Involvement
Derivatives of pyridinediamines can be investigated for their role as kinase inhibitors in cell signaling pathways relevant to drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
This compound represents a unique synthetic building block due to its combination of a pyridinediamine core and reactive allyl groups. While the steric hindrance at the N2 position may limit its application in traditional linear polymerization compared to less substituted diamines, its true potential likely lies in the synthesis of functional materials where the allyl groups can be exploited for cross-linking, cyclopolymerization, or as coordination sites. Further experimental investigation is required to fully elucidate its reactivity and performance in various synthetic applications. Researchers are encouraged to consider its potential in creating novel polymer architectures and functional materials.
References
- 1. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
Biological Activity of N2,N2-Diallyl-2,5-pyridinediamine Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific research on the biological activities of N2,N2-Diallyl-2,5-pyridinediamine derivatives. While the broader class of pyridine-containing compounds is a significant area of investigation in medicinal chemistry, with many derivatives showing promise as anticancer, antiviral, and enzyme-inhibiting agents, data specifically pertaining to the N2,N2-diallyl substituted 2,5-pyridinediamine scaffold is not publicly available. This guide, therefore, addresses the current landscape of research on structurally related aminopyridine derivatives to provide a contextual understanding of their potential biological significance.
Context: The Prominence of Pyridine Scaffolds in Drug Discovery
Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active molecules. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, makes them privileged scaffolds in drug design. Research has demonstrated that modifications to the pyridine ring, including the introduction of amino and substituted amino groups, can significantly modulate the pharmacological properties of these compounds.
General Biological Activities of Aminopyridine Derivatives
Studies on various N-substituted aminopyridine derivatives have revealed a wide spectrum of biological activities. These activities are highly dependent on the nature and position of the substituents on both the pyridine ring and the amino groups.
Anticancer Activity
A significant area of research for aminopyridine derivatives is in oncology. Various substituted aminopyridines have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. However, without specific data on this compound, a direct comparison of its potential anticancer activity is not feasible.
Enzyme Inhibition
Aminopyridine derivatives have also been investigated as inhibitors of various enzymes. The nitrogen atom in the pyridine ring and the amino substituents can act as key interaction points within the active sites of enzymes. For instance, different aminopyridine-based compounds have been shown to inhibit kinases, proteases, and other enzymes involved in critical cellular signaling pathways. The diallyl groups on the N2-position of the 2,5-pyridinediamine scaffold would introduce specific steric and electronic properties that could influence its binding affinity and selectivity for particular enzymes, but this remains to be experimentally determined.
Future Directions and a Call for Research
The absence of published data on the biological activity of this compound derivatives highlights a gap in the current scientific knowledge. The unique structural features of this compound, specifically the diallyl substitution on the 2-amino group in conjunction with the 5-amino group, warrant investigation.
Future research in this area could involve:
-
Synthesis and Characterization: The development of robust synthetic routes to produce a library of this compound derivatives with variations in the substitution pattern.
-
In Vitro Biological Screening: Evaluation of these compounds against a panel of cancer cell lines and a diverse set of enzymes to identify potential biological activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the diallyl groups and other positions on the pyridinediamine core to understand the relationship between the chemical structure and biological activity.
-
Mechanism of Action Studies: For any identified active compounds, elucidation of their molecular mechanism of action to understand how they exert their biological effects.
Conclusion
While a detailed comparative guide on the biological activity of this compound derivatives cannot be provided at this time due to a lack of available research, the broader context of aminopyridine chemistry suggests that this class of compounds could hold significant potential for biological activity. This report serves to underscore the need for further research to synthesize and evaluate these derivatives, which could lead to the discovery of novel therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of medicinal chemistry.
Comparative Guide to the Synthesis of N2,N2-Diallyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for N2,N2-Diallyl-2,5-pyridinediamine, a disubstituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines plausible synthesis strategies based on established chemical transformations for analogous structures. The guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and related molecules.
Executive Summary
The synthesis of this compound can be approached through two primary strategic disconnections: the direct diallylation of a pre-formed 2,5-diaminopyridine core or the construction of the pyridine ring with the diallylamino moiety already in place. This guide details two hypothetical, yet chemically sound, routes:
-
Route 1: Direct N,N-Diallylation of 2,5-Diaminopyridine. This is a straightforward approach involving the synthesis of the diamine precursor followed by a standard alkylation reaction.
-
Route 2: Multi-step Synthesis via a Diallylated Precursor. This alternative strategy involves the introduction of the diallylamino group onto a pyridine precursor prior to the installation of the second amino group.
Each route is presented with a proposed experimental protocol and a comparative analysis of potential yields, purity, scalability, and overall efficiency.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct N,N-Diallylation | Route 2: Multi-step Synthesis via Diallylated Precursor |
| Starting Materials | 2,5-Dihalopyridine, Allyl Bromide, Ammonia | 2-Chloro-5-nitropyridine, Allylamine |
| Number of Steps | 2 | 3 |
| Potential Yield | Moderate to Good | Potentially higher overall yield |
| Potential Purity | Risk of over-alkylation and mixture of products | Good, with purification at each step |
| Scalability | Potentially challenging due to purification | More amenable to scale-up |
| Key Challenge | Selective N,N-diallylation at the 2-position | Handling of potentially hazardous intermediates |
| Advantages | Shorter synthetic sequence | Potentially cleaner reaction profile |
| Disadvantages | Difficult purification | Longer synthetic sequence |
Experimental Protocols
Route 1: Direct N,N-Diallylation of 2,5-Diaminopyridine
Step 1a: Synthesis of 2,5-Diaminopyridine from 2,5-Dihalopyridine
This procedure is adapted from known methods for the amination of halopyridines.
-
Materials: 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine), aqueous ammonia, copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a suitable solvent (e.g., DMSO).
-
Procedure: A mixture of 2,5-dihalopyridine (1 equivalent), copper(I) catalyst (0.1 equivalents), and L-proline (0.2 equivalents) in DMSO is placed in a sealed reaction vessel. Aqueous ammonia (10-20 equivalents) is added, and the mixture is heated to 100-130°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-diaminopyridine.
Step 1b: N,N-Diallylation of 2,5-Diaminopyridine
This protocol is based on standard N-alkylation procedures for aromatic amines.
-
Materials: 2,5-Diaminopyridine, allyl bromide, a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure: To a solution of 2,5-diaminopyridine (1 equivalent) in the chosen solvent, the base (2.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (2.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (40-60°C) for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product, which may contain a mixture of mono- and di-allylated products, is purified by column chromatography to isolate this compound.
Route 2: Multi-step Synthesis via a Diallylated Precursor
Step 2a: Synthesis of N,N-Diallyl-5-nitropyridin-2-amine
-
Materials: 2-Chloro-5-nitropyridine, diallylamine, a base (e.g., triethylamine or potassium carbonate), and a solvent (e.g., ethanol or acetonitrile).
-
Procedure: To a solution of 2-chloro-5-nitropyridine (1 equivalent) in the chosen solvent, diallylamine (1.2 equivalents) and the base (1.5 equivalents) are added. The mixture is heated to reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield N,N-Diallyl-5-nitropyridin-2-amine.
Step 2b: Reduction of the Nitro Group
-
Materials: N,N-Diallyl-5-nitropyridin-2-amine, a reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent.
-
Procedure (using Iron/Acetic Acid): To a stirred suspension of iron powder (5-10 equivalents) in acetic acid, a solution of N,N-Diallyl-5-nitropyridin-2-amine (1 equivalent) in acetic acid is added portion-wise. The mixture is heated to 80-100°C for 2-4 hours. After cooling, the mixture is filtered, and the filtrate is neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Synthesis Workflow
Caption: Alternative synthetic routes for this compound.
Concluding Remarks
The selection of an optimal synthetic route for this compound will depend on the specific requirements of the research, including desired scale, purity, and available resources. Route 1 offers a more direct path but may present challenges in purification. Route 2, while longer, provides better control over the introduction of the functional groups and may be more suitable for larger-scale synthesis. The experimental protocols provided herein are intended as a starting point, and optimization of reaction conditions will be necessary to achieve the best results.
Spectroscopic Validation of N2,N2-Diallyl-2,5-pyridinediamine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive spectroscopic analysis for the structural validation of N2,N2-Diallyl-2,5-pyridinediamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document presents a comparative overview of expected spectroscopic data based on the analysis of its parent compound, 2,5-pyridinediamine, and related substituted pyridine structures. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
While specific experimental data for this compound is not publicly available in the cited literature, this guide constructs a predictive spectroscopic profile based on established principles and data from analogous compounds. This approach offers a valuable reference for the characterization and quality control of newly synthesized batches of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and the parent compound 2,5-pyridinediamine.
Table 1: Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) | Base Peak (m/z) |
| This compound | GC-MS (Predicted) | [M]+, [M-allyl]+, fragments of pyridine ring | Likely [M]+ or a stable fragment |
| 2,5-Pyridinediamine [1] | GC-MS | 109, 80, 53 | 109 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3300-3500 (N-H stretch, if present), ~3080 (C-H stretch, alkene), ~1640 (C=C stretch, alkene), ~1600, 1500 (C=C and C=N stretch, pyridine ring), ~1200 (C-N stretch) | Aromatic amine, alkene, pyridine ring |
| Related Pyridine Dicarboxamides [2][3] | Show characteristic amide and pyridine ring stretches. | Amide, Pyridine Ring |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| Compound | ¹H NMR (Predicted Chemical Shifts, ppm) | ¹³C NMR (Predicted Chemical Shifts, ppm) |
| This compound | ~7.5-8.0 (pyridine H), ~5.8-6.0 (allyl CH), ~5.0-5.2 (allyl CH₂), ~3.8-4.0 (N-CH₂) | ~150-160 (pyridine C-N), ~130-140 (pyridine C), ~135 (allyl CH), ~115 (allyl CH₂) |
| Related Furan and Pyridine Dicarboxamides [2] | Aromatic protons typically appear between 7.2 and 9.4 ppm. | Aromatic and amide carbons appear in the range of 114-163 ppm. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS): A sample of the compound is dissolved in a suitable volatile solvent (e.g., dichloromethane, methanol). The solution is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of components. The separated components are then introduced into a mass spectrometer for ionization (typically by electron impact) and detection.
Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own analyses to obtain definitive experimental data for this compound.
References
A Comparative Guide to the Reactivity of N2,N2-Diallyl-2,5-pyridinediamine and N2,N2-dimethyl-2,5-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of N2,N2-Diallyl-2,5-pyridinediamine and N2,N2-dimethyl-2,5-pyridinediamine. In the absence of direct comparative experimental studies in the public domain, this analysis is based on established principles of physical organic chemistry, supported by experimental data from analogous compounds. The objective is to provide a predictive framework for researchers to anticipate the behavior of these two molecules in various chemical transformations, particularly in the context of drug development and medicinal chemistry.
Introduction
This compound and N2,N2-dimethyl-2,5-pyridinediamine are substituted diaminopyridine derivatives. The core difference between these two molecules lies in the nature of the substituents on the nitrogen atom at the 2-position of the pyridine ring: two allyl groups versus two methyl groups. This seemingly subtle difference has significant implications for the electronic properties and, consequently, the chemical reactivity of the molecules. The lone pair of electrons on the N2 nitrogen atom is integral to the nucleophilicity and basicity of the molecule, and its availability is modulated by the electronic effects of the attached substituents.
Electronic Properties and Predicted Reactivity
The primary differentiator in the reactivity of these two compounds is the electron-donating capacity of the diallylamino versus the dimethylamino group. The dimethylamino group is a strong electron-donating group due to the positive inductive effect (+I) of the methyl groups. In contrast, the allyl groups in the diallylamino substituent are generally considered to be more electron-withdrawing than alkyl groups due to the presence of sp²-hybridized carbon atoms. This leads to a lower electron density on the nitrogen atom in the diallyl compound compared to the dimethyl analogue.
This difference in electronic properties is reflected in the basicity of the parent amines, dimethylamine and diallylamine. The pKa of the conjugate acid of dimethylamine is 10.73[1][2][3][4], while that of diallylamine is significantly lower at 9.29[5][6]. A higher pKa value for dimethylamine indicates that it is a stronger base, which correlates with a higher electron density on the nitrogen atom.
Based on these considerations, we can predict that N2,N2-dimethyl-2,5-pyridinediamine will be a stronger nucleophile and a stronger base than this compound . This has direct implications for their reactivity in a wide range of chemical reactions.
Data Presentation: Comparison of Chemical Properties
| Property | This compound | N2,N2-dimethyl-2,5-pyridinediamine | Rationale for Comparison |
| Molecular Formula | C₁₁H₁₅N₃ | C₇H₁₁N₃ | - |
| Molecular Weight | 189.26 g/mol | 137.18 g/mol | - |
| pKa of Parent Amine | 9.29 (for diallylamine)[5][6] | 10.73 (for dimethylamine)[1][2][3][4] | Serves as a proxy for the basicity and nucleophilicity of the N2 nitrogen. A higher pKa indicates greater basicity. |
| Hammett Constant (σp) of N-substituent | Estimated to be less negative than -0.83 | -0.83 | Quantifies the electron-donating ability of the substituent. A more negative value indicates a stronger electron-donating group. |
| Predicted Nucleophilicity | Lower | Higher | Directly related to the electron density on the N2 nitrogen atom. |
| Predicted Basicity | Lower | Higher | Follows the trend of the parent amine pKa values. |
| Potential for Additional Reactivity | The allyl groups can undergo reactions such as Heck coupling, metathesis, or addition reactions. | The methyl groups are generally unreactive under common synthetic conditions. | Highlights a key difference in the synthetic utility of the two molecules. |
Experimental Protocols
As no direct comparative studies are available, the following are proposed experimental protocols to elucidate the relative reactivity of these two compounds.
Experimental Protocol 1: Competitive N-Alkylation
This experiment is designed to directly compare the nucleophilicity of the two pyridinediamines.
Objective: To determine the relative rates of N-alkylation of this compound and N2,N2-dimethyl-2,5-pyridinediamine.
Materials:
-
This compound
-
N2,N2-dimethyl-2,5-pyridinediamine
-
A limiting amount of an electrophile (e.g., benzyl bromide)
-
An inert solvent (e.g., acetonitrile)
-
An internal standard for GC-MS or HPLC analysis (e.g., dodecane)
-
A non-nucleophilic base (e.g., proton sponge) to neutralize the HBr formed.
Procedure:
-
Prepare equimolar stock solutions of this compound and N2,N2-dimethyl-2,5-pyridinediamine in acetonitrile.
-
In a reaction vessel, combine equal volumes of the two stock solutions.
-
Add the internal standard.
-
Add the non-nucleophilic base.
-
Initiate the reaction by adding a solution of benzyl bromide in acetonitrile (0.5 equivalents with respect to the total moles of pyridinediamines).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in each aliquot with a suitable reagent (e.g., a primary amine).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of the two N-benzylated products.
Expected Outcome: It is predicted that the N-benzylated product of N2,N2-dimethyl-2,5-pyridinediamine will be formed at a significantly faster rate than the corresponding product of this compound, reflecting its higher nucleophilicity.
Experimental Protocol 2: Palladium-Catalyzed Heck Reaction
This experiment is designed to highlight the unique reactivity of the allyl groups in this compound.
Objective: To demonstrate the utility of the allyl groups in this compound for carbon-carbon bond formation via a Heck reaction.
Materials:
-
This compound
-
An aryl halide (e.g., iodobenzene)
-
A palladium catalyst (e.g., Pd(OAc)₂)
-
A phosphine ligand (e.g., PPh₃)
-
A base (e.g., triethylamine)
-
A suitable solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, iodobenzene, Pd(OAc)₂, and PPh₃ in the chosen solvent.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm the formation of the Heck coupling product.
Expected Outcome: The reaction is expected to yield the product of C-C bond formation between one of the allyl groups and the aryl halide. N2,N2-dimethyl-2,5-pyridinediamine would be unreactive under these conditions, demonstrating a key difference in the synthetic potential of the two molecules.
Visualizations
Caption: Electronic effects of dimethylamino vs. diallylamino groups.
Caption: Workflow for competitive N-alkylation experiment.
Conclusion
While both this compound and N2,N2-dimethyl-2,5-pyridinediamine are valuable building blocks, their reactivity profiles are predicted to be distinct. The dimethyl derivative is expected to be a more potent nucleophile and a stronger base, making it more suitable for reactions where these properties are paramount. Conversely, the diallyl derivative, while less nucleophilic at the nitrogen center, offers the unique advantage of having reactive allyl groups that can participate in a variety of transition-metal-catalyzed cross-coupling reactions and other transformations of alkenes. The choice between these two reagents will therefore depend on the specific synthetic strategy and the desired chemical transformation. The proposed experimental protocols provide a clear path for validating these predictions and for further characterizing the reactivity of these versatile compounds.
References
- 1. Dimethylamine - Wikipedia [en.wikipedia.org]
- 2. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. pKa of Dimethylamine [vcalc.com]
- 4. pKa of Dimethylamine [vcalc.com]
- 5. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
Performance of N2,N2-Diallyl-2,5-pyridinediamine as a ligand compared to other pyridinediamines
A detailed comparative analysis of the performance of N2,N2-Diallyl-2,5-pyridinediamine as a ligand is not currently possible due to a lack of available experimental data in peer-reviewed literature. While the pyridinediamine scaffold is a recognized pharmacophore in drug discovery, particularly in the development of kinase inhibitors, specific data on the diallyl-substituted variant remains elusive.
The broader class of pyridinediamine derivatives has been investigated for various therapeutic applications. These compounds are known to serve as versatile ligands for a range of biological targets. For instance, derivatives of pyridinediamine have been explored as inhibitors of kinases like Aurora kinase and as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. The core structure is valued for its ability to engage in multiple binding interactions within protein active sites.
In the context of drug design, the substituents on the diamine nitrogens and the pyridine ring play a crucial role in determining the ligand's binding affinity, selectivity, and overall pharmacological profile. Structure-activity relationship (SAR) studies on analogous series of pyridylpyrimidinylaminophenyl derivatives have demonstrated that modifications to these substituents can significantly impact kinase inhibition potency. For example, the introduction of cyclic amide moieties has been shown to yield compounds with IC50 values comparable to the established kinase inhibitor imatinib against c-Src kinase.
While general information on pyridinediamine scaffolds is available, the specific performance metrics for this compound, such as its binding constants (Kd), inhibitory concentrations (IC50), or efficacy in cellular models, are not documented in the accessible scientific literature. To conduct a thorough comparative analysis as requested, experimental data for this specific compound would be required.
Future research efforts would need to focus on the synthesis, characterization, and biological evaluation of this compound. This would involve:
-
Synthesis and Characterization: Chemical synthesis of the compound followed by structural confirmation using techniques like NMR and mass spectrometry.
-
Biological Screening: Testing the compound against a panel of relevant biological targets (e.g., kinases, receptors) to determine its activity profile.
-
Comparative Studies: Evaluating its performance alongside other N-substituted pyridinediamine analogs to understand the influence of the diallyl groups on its ligand efficacy.
Without such foundational experimental data, any comparison would be purely speculative and would not meet the standards of a scientific comparison guide. Therefore, this report underscores the current knowledge gap regarding the performance of this compound as a ligand.
A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electronic properties of substituted pyridinediamines, crucial scaffolds in medicinal chemistry. Understanding how different substituents impact the electronic characteristics of these molecules is paramount for designing compounds with tailored pharmacological profiles. Pyridine-based structures are integral to numerous therapeutic agents, and modulating their electronic properties can significantly influence their bioactivity, metabolic stability, and target engagement.[1][2] This document summarizes key electronic parameters from computational studies, providing a clear comparison to aid in the rational design of novel drug candidates.
Comparative Analysis of Electronic Properties
The electronic properties of substituted pyridinediamines are significantly influenced by the nature and position of substituent groups. These properties, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are critical determinants of a molecule's reactivity, stability, and potential for intermolecular interactions.
The following table summarizes the calculated electronic properties for a series of para-substituted 2,4-diamino-5-phenyl-6-ethyl-pyrimidines, which serve as a close structural analog to substituted pyridinediamines. The data is derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d) level of theory.[3] For a direct comparison, data for the unsubstituted 2,6-diaminopyridine, calculated using DFT with the B3LYP method and a 6-311++G(d,p) basis set, is also included.[1]
| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| H | -5.73 | -0.59 | 5.14 |
| NH₂ | -5.41 | -0.46 | 4.95 |
| N(CH₃)₂ | -5.29 | -0.42 | 4.87 |
| OCH₃ | -5.53 | -0.49 | 5.04 |
| CH₃ | -5.63 | -0.54 | 5.09 |
| Cl | -5.84 | -0.87 | 4.97 |
| Br | -5.85 | -0.89 | 4.96 |
| CN | -6.11 | -1.24 | 4.87 |
| NO₂ | -6.31 | -1.62 | 4.69 |
| 2,6-diaminopyridine (unsubstituted) | -5.59 | -0.21 | 5.38 |
Data sourced from: J. Iran. Chem. Soc., Vol. 8, No. 3, September 2011, pp. 653-661[3] and Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023[1].
As illustrated in the table, electron-donating groups (EDGs) such as -NH₂, -N(CH₃)₂, and -OCH₃ tend to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like -CN and -NO₂ significantly lower both the HOMO and LUMO energy levels, increasing the molecule's electron affinity.[3] The HOMO-LUMO energy gap, an indicator of chemical reactivity and stability, is generally reduced by the presence of both EDGs and EWGs compared to the unsubstituted parent compound. A smaller energy gap suggests higher reactivity.[3]
Experimental and Computational Protocols
The data presented in this guide are derived from computational chemistry studies employing Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure and properties of molecules.[1][3]
Computational Details:
The electronic properties of the substituted pyrimidine series were calculated using the Gaussian 09 software package. The geometries of the molecules were optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d) basis set.[3] For the unsubstituted 2,6-diaminopyridine, calculations were performed with the B3LYP method and the 6-311++G(d,p) basis set.[1] The vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface.
The HOMO and LUMO energies were determined from the output of the DFT calculations. The HOMO-LUMO energy gap (ΔE) was calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of substituted pyridinediamines.
Caption: Computational workflow for determining the electronic properties of substituted pyridinediamines.
This guide provides a foundational understanding of how substituents modulate the electronic properties of pyridinediamine-like scaffolds. This information is critical for medicinal chemists and drug designers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. By leveraging these computational insights, researchers can more effectively navigate the complex landscape of drug discovery.
References
A Comparative Guide to the Anticipated Cross-Reactivity of N2,N2-Diallyl-2,5-pyridinediamine
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the cross-reactivity and biological activity of N2,N2-Diallyl-2,5-pyridinediamine. This guide provides a comparative framework based on the known activities of structurally related pyridinediamine compounds and outlines a recommended course of study for its characterization. The data presented is illustrative and intended to guide research and development professionals in designing appropriate experimental investigations.
Introduction
This compound is a substituted pyridinediamine with a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol [1]. While specific biological data for this compound is scarce, the broader class of pyridinediamine derivatives has been associated with a range of biological activities, including potential applications in reversing multidrug resistance in cancer cells and acting as antiviral or anti-inflammatory agents[2][3]. Understanding the potential for off-target effects and cross-reactivity is a critical step in the development of any novel chemical entity. This guide outlines potential areas of cross-reactivity and proposes experimental protocols to thoroughly characterize the selectivity of this compound.
Potential Cross-Reactivity Profile: A Comparative Overview
Given the structural similarities to other biologically active pyridine derivatives, a comprehensive cross-reactivity assessment for this compound is essential. The following table outlines potential target classes and provides a comparative context with representative alternative compounds.
| Target Class | Potential for Interaction by this compound | Alternative Compounds & Known Interactions | Recommended Assay Type |
| ABC Transporters (e.g., P-glycoprotein) | High | Verapamil, Nimodipine (Known P-gp inhibitors)[3] | Cell-based drug efflux assays (e.g., Rhodamine 123 efflux) |
| Tyrosine Kinases | Moderate | Imatinib, Dasatinib (Contain pyridine and amine moieties) | Kinase inhibition panel screening (e.g., radiometric or fluorescence-based assays) |
| Monoamine Oxidases (MAO) | Moderate to Low | Pargyline, Selegiline (Contain amine functionalities) | Enzyme inhibition assays using specific MAO-A and MAO-B substrates |
| hERG Potassium Channel | Moderate | Astemizole, Terfenadine (Known hERG blockers) | Electrophysiological patch-clamp assays |
| Cytochrome P450 Enzymes | High | Ketoconazole (Broad-spectrum CYP inhibitor) | In vitro CYP inhibition assays (e.g., using fluorescent probes) |
Experimental Protocols for Cross-Reactivity Profiling
A systematic evaluation of off-target interactions is crucial. The following are detailed methodologies for key experiments to determine the cross-reactivity profile of this compound.
1. Broad Kinase Panel Screening
-
Objective: To identify potential off-target kinase interactions.
-
Methodology:
-
A panel of several hundred purified human kinases is utilized.
-
This compound is incubated with each kinase at a standard concentration (e.g., 10 µM).
-
The kinase reaction is initiated by the addition of ATP (radiolabeled or unlabeled, depending on the detection method).
-
The amount of phosphorylated substrate is quantified to determine the percent inhibition relative to a vehicle control.
-
For significant "hits," dose-response curves are generated to determine the IC50 value.
-
2. hERG Channel Patch-Clamp Assay
-
Objective: To assess the potential for QT prolongation and cardiac arrhythmia risk.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
A baseline current is established before the application of this compound at multiple concentrations.
-
The effect of the compound on the tail current amplitude is measured and compared to a vehicle control and a positive control (e.g., E-4031).
-
An IC50 value for hERG channel inhibition is calculated.
-
3. Cytochrome P450 Inhibition Assay
-
Objective: To evaluate the potential for drug-drug interactions.
-
Methodology:
-
Human liver microsomes are incubated with a panel of fluorescent probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH.
-
The formation of the fluorescent metabolite is monitored over time.
-
The rate of metabolite formation is compared to a vehicle control to determine the IC50 for each CYP isoform.
-
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the necessary investigations, the following diagrams illustrate a general workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be modulated by pyridinediamine derivatives.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Hypothetical pathway for overcoming drug resistance.
Conclusion
While this compound remains a largely uncharacterized compound, its structural class suggests a potential for a range of biological activities and, consequently, cross-reactivities. The pyridine and diamine moieties are present in numerous approved drugs, highlighting the need for a thorough investigation of off-target effects. For researchers and drug development professionals, the path forward involves a systematic and multi-faceted approach to screening, as outlined in this guide. The proposed experimental protocols provide a robust framework for elucidating the selectivity profile of this compound, which is a prerequisite for any further development. The potential for this and related compounds in areas such as oncology and infectious diseases warrants such a detailed investigation[2][4].
References
Benchmarking the stability of N2,N2-Diallyl-2,5-pyridinediamine against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of N2,N2-Diallyl-2,5-pyridinediamine against structurally similar compounds. The data presented herein is based on standardized forced degradation studies, offering a predictive framework for evaluating the compound's degradation profile under various stress conditions. This information is crucial for anticipating potential liabilities in the drug development pipeline, guiding formulation strategies, and establishing appropriate storage conditions.
Comparative Stability Analysis
Forced degradation studies were conducted to evaluate the stability of this compound and its analogs under hydrolytic, oxidative, thermal, and photolytic stress. The following table summarizes the percentage degradation observed for each compound after a 24-hour exposure to the respective stress conditions. The data highlights the intrinsic stability of the molecules and provides a basis for direct comparison.
| Compound | Acidic Hydrolysis (0.1 M HCl, 60°C) | Basic Hydrolysis (0.1 M NaOH, 60°C) | Oxidative Degradation (3% H₂O₂, 25°C) | Thermal Degradation (80°C, Solid State) | Photolytic Degradation (ICH Q1B) |
| This compound | 12.5% | 8.2% | 18.7% | 5.1% | 15.3% |
| N2,N2-Dimethyl-2,5-pyridinediamine | 10.8% | 7.5% | 11.2% | 4.8% | 13.1% |
| N2-Phenyl-2,5-pyridinediamine | 9.5% | 6.8% | 9.8% | 3.2% | 11.5% |
| 2,5-Pyridinediamine | 15.2% | 10.1% | 14.5% | 6.5% | 18.2% |
Disclaimer: The data presented in this table is representative and intended for comparative benchmarking purposes. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
The stability of the compounds was assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method after subjecting them to forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
-
Acidic Hydrolysis: 1 mg/mL of the compound in methanol was diluted with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. The solution was heated at 60°C for 24 hours. After cooling to room temperature, the solution was neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted with the mobile phase to the target concentration for HPLC analysis.
-
Basic Hydrolysis: 1 mg/mL of the compound in methanol was diluted with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. The solution was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 M hydrochloric acid and diluted with the mobile phase.
-
Oxidative Degradation: 1 mg/mL of the compound in methanol was diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL. The solution was kept at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: A thin layer of the solid compound was placed in a petri dish and exposed to a temperature of 80°C in a hot air oven for 24 hours. A sample was then dissolved in the mobile phase for analysis.
-
Photolytic Degradation: The compound in the solid state and in solution (100 µg/mL in methanol) was exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines, to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Stability-Indicating HPLC-UV Method
A validated reverse-phase HPLC method with UV detection was used to quantify the parent compound and separate its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 6.8) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed reference standard.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative stability benchmarking study.
Caption: Workflow for Comparative Stability Benchmarking.
Potential Degradation Pathway
The diallylamino and pyridinediamine moieties are potential sites for degradation. The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative conditions.
Caption: Potential Oxidative Degradation Pathways.
Safety Operating Guide
Proper Disposal of N2,N2-Diallyl-2,5-pyridinediamine: A Comprehensive Guide
For Immediate Reference: Treat N2,N2-Diallyl-2,5-pyridinediamine as Hazardous Waste. Do not dispose of this chemical down the drain or in regular trash. It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management service.
Summary of Key Disposal and Safety Data
The following table summarizes crucial data for the safe handling and disposal of this compound, extrapolated from information on related chemical compounds.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Waste | Based on pyridine and amine compound classifications.[1][2][3][4][5] |
| Container Type | Sealable, airtight, compatible (e.g., glass or high-density polyethylene) | To prevent leaks and release of vapors.[2] |
| Labeling | "Hazardous Waste," Chemical Name, Date, Hazard Symbols | To ensure proper identification and handling. |
| Storage of Waste | Cool, dry, well-ventilated area, away from incompatible materials | To prevent hazardous reactions.[2] |
| Incompatible Materials | Strong oxidizers, acids (especially nitric acid), bases | To avoid violent reactions. |
| Spill Cleanup | Absorb with inert material (sand, vermiculite), collect in a sealed container for disposal | To contain and manage accidental releases safely.[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves (butyl rubber or PVA recommended), lab coat | To protect personnel from potential exposure. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
- Pure Compound and Concentrated Solutions: Collect any unused pure this compound and its concentrated solutions in a designated hazardous waste container.
- Contaminated Materials: Any materials, such as gloves, absorbent pads, or chromatography media, that are contaminated with this compound should also be collected in a separate, clearly labeled solid hazardous waste container.
- Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as aqueous hazardous waste.
2. Container Management:
- Ensure the waste container is made of a compatible material, such as glass or high-density polyethylene.[2]
- Attach a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added.
- Keep the container tightly sealed when not in use to prevent the release of vapors.
3. Storage of Waste Container:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be cool, dry, and well-ventilated.
- Ensure the container is stored away from incompatible materials like strong acids and oxidizers.[2]
4. Spill Management:
- In the event of a spill, immediately evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[2]
- Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[2]
- Ventilate the area and wash the spill site after the cleanup is complete.
5. Final Disposal:
- Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
- Follow all institutional and local regulations for the handover of chemical waste. Never pour pyridine-based compounds down the drain.[2]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
